Product packaging for 3-phenylpyridine-2-carboxylic Acid(Cat. No.:CAS No. 103863-15-6)

3-phenylpyridine-2-carboxylic Acid

Cat. No.: B019870
CAS No.: 103863-15-6
M. Wt: 199.2 g/mol
InChI Key: SJLPJJGKJSOUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylpyridine-2-carboxylic acid is a versatile chemical scaffold in medicinal and materials chemistry research. Its structure, featuring both a phenylpyridine core and a carboxylic acid functional group, makes it a valuable precursor for synthesizing more complex molecules. In pharmaceutical research, derivatives of phenylpyridine carboxylic acids are investigated for their potential biological activities. For instance, certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors with increased selectivity for cancer cells . Furthermore, pyridine carboxylic acid isomers, in general, are widely exploited in drug discovery due to their ability to serve as enzyme inhibitors and interact with specific biological targets through hydrogen bonding and π-π stacking . Beyond pharmaceutical applications, the phenylpyridine structure is of significant interest in materials science, particularly in the development of coordination complexes and organic light-emitting diodes (OLEDs) . The carboxylic acid group allows for further chemical modification, enabling researchers to fine-tune the properties of the resulting compounds for specific applications in catalysis or as advanced materials. This compound is intended for use in these exploratory research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B019870 3-phenylpyridine-2-carboxylic Acid CAS No. 103863-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLPJJGKJSOUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376453
Record name 3-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103863-15-6
Record name 3-Phenyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103863-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Phenylpyridine-2-carboxylic Acid: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and known biological activities of 3-phenylpyridine-2-carboxylic acid (also known as 3-phenylpicolinic acid). The document details its physical characteristics, offers insights into its spectroscopic profile, presents a plausible synthetic route, and discusses its relevance as a scaffold for developing novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a phenyl group substituted at the 3-position of a pyridine-2-carboxylic acid (picolinic acid) core. This structural arrangement imparts a unique combination of aromaticity, acidity, and steric hindrance that governs its chemical behavior and biological interactions. The quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 103863-15-6[1][2][3][4]
Molecular Formula C₁₂H₉NO₂[1][2]
Molecular Weight 199.21 g/mol [1][2]
Appearance Off-white to beige solid (Predicted)[5]
Melting Point 325–328 °C[2]
Boiling Point 367 °C (Predicted)[2]
Density 1.241 g/cm³ (Predicted)[2]
pKa ~3–4 (Predicted for isomeric 2-phenylpyridine-3-carboxylic acid)[6]
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).[6][7]

Spectroscopic Data Analysis

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on its functional groups.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for a carboxylic acid and aromatic rings.

    • O–H Stretch : A very broad and strong absorption band from 2500–3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.[8][9]

    • C–H Stretch (Aromatic) : Medium to weak bands appearing just above 3000 cm⁻¹.

    • C=O Stretch : A strong, sharp absorption between 1710–1760 cm⁻¹, characteristic of the carbonyl group.[8]

    • C=C / C=N Stretch : Medium intensity bands in the 1400–1600 cm⁻¹ region, corresponding to the phenyl and pyridine ring systems.

    • C–O Stretch : A medium to strong band located in the 1210–1320 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum would feature signals in the aromatic region (7.0–9.0 ppm) corresponding to the protons on both the phenyl and pyridine rings, with complex splitting patterns. A highly deshielded, broad singlet corresponding to the carboxylic acid proton would be expected far downfield, typically >11 ppm.

    • ¹³C NMR : The spectrum should display 12 distinct signals for the 12 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~165-180 ppm). The remaining signals in the 120–150 ppm range would correspond to the carbons of the two aromatic rings.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum would show a molecular ion peak at m/z = 199.

    • Fragmentation : Key fragmentation patterns would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at m/z = 182, and the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z = 154.

Experimental Protocols: A Proposed Synthetic Route

Objective: To synthesize this compound from commercially available precursors.

Overall Strategy: The synthesis involves a selective Suzuki cross-coupling reaction to form the C-C bond between the phenyl and pyridine rings, followed by the conversion of a substituent on the pyridine ring into a carboxylic acid.

Step 1: Suzuki Cross-Coupling

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-chloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition : Add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

  • Solvent and Reflux : Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is generally complete within 4–12 hours.

  • Workup and Purification : After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography to yield 2-chloro-3-phenylpyridine.

Step 2: Cyanation and Hydrolysis

  • Cyanation : The intermediate 2-chloro-3-phenylpyridine (1.0 eq.) is heated with a cyanide source, such as copper(I) cyanide (1.5 eq.), in a high-boiling polar aprotic solvent like DMF or NMP at 150-200 °C. This step replaces the chloro group with a nitrile group (-CN).

  • Hydrolysis : The resulting 3-phenylpyridine-2-carbonitrile is then subjected to acidic or basic hydrolysis.

    • Acidic Hydrolysis: Reflux the nitrile with a strong acid solution (e.g., 6M HCl or 50% H₂SO₄) for several hours until the reaction is complete.

    • Basic Hydrolysis: Reflux the nitrile with a concentrated aqueous base (e.g., 6M NaOH), followed by acidification of the reaction mixture to protonate the carboxylate salt.

  • Isolation : The final product, this compound, precipitates upon cooling or pH adjustment. It can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture may be performed for further purification.

G start Reaction Setup: 3-bromo-2-chloropyridine, Phenylboronic Acid, Catalyst suzuki Suzuki Coupling Reaction (Toluene/Water, Reflux) start->suzuki workup1 Workup & Purification (Extraction, Chromatography) suzuki->workup1 intermediate Intermediate: 2-chloro-3-phenylpyridine workup1->intermediate cyanation Cyanation Reaction (CuCN, DMF, Heat) intermediate->cyanation hydrolysis Nitrile Hydrolysis (Acid or Base, Reflux) cyanation->hydrolysis workup2 Final Workup & Isolation (Acidification, Filtration) hydrolysis->workup2 product Final Product: This compound workup2->product

Experimental Workflow for a Proposed Synthesis.

Biological Activity and Mechanism of Action

Pyridine carboxylic acid derivatives are recognized for a wide spectrum of biological activities, including applications as enzyme inhibitors in cancer, inflammation, and infectious diseases.[10]

Specifically, derivatives of phenyl-pyridine-2-carboxylic acid have been identified as novel cell cycle inhibitors with promising selectivity for cancer cells over normal proliferating cells.[11] One such derivative, Ro 41-4439, demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines.[11]

The mechanism of cytotoxicity is attributed to the compound's ability to arrest the cell cycle progression in the G2/M phase, which subsequently leads to the induction of apoptosis (programmed cell death).[11][12] Studies on structurally related anticancer pyridines suggest that this pathway can be mediated by the upregulation of key signaling proteins such as p53 and JNK.[12] This activity makes the this compound scaffold a valuable starting point for the rational design of new anticancer agents.

G compound 3-Phenylpyridine-2-carboxylic Acid Derivative target Intracellular Target(s) (e.g., Mitotic Proteins) compound->target Binds to inhibition Inhibition of Cell Cycle Progression target->inhibition arrest G2/M Phase Arrest inhibition->arrest apoptosis Induction of Apoptosis (via p53/JNK pathways) arrest->apoptosis outcome Cancer Cell Death apoptosis->outcome

Proposed Mechanism of Action for Anticancer Activity.

References

An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-phenylpyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 3-phenylpicolinic acid, is a bifunctional molecule featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid. This unique arrangement of functional groups makes it an attractive scaffold for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. The pyridine nitrogen offers a site for coordination or quaternization, the carboxylic acid allows for amide bond formation and other derivatizations, and the phenyl group provides a lipophilic domain and opportunities for further functionalization.

Plausible Synthetic Pathways

While a single, universally adopted method for the synthesis of this compound is not prominently documented, a critical analysis of modern synthetic methodologies suggests two primary and highly effective strategies:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The most direct approach to this compound using this method involves the coupling of a 3-halopyridine-2-carboxylic acid derivative with phenylboronic acid. To avoid potential side reactions with the free carboxylic acid, it is often advantageous to use an ester derivative, such as methyl 3-bromo-2-pyridinecarboxylate, which can be hydrolyzed to the desired carboxylic acid in a subsequent step.

  • Ring Synthesis followed by Functionalization/Modification: This approach involves the construction of the substituted pyridine ring from acyclic precursors. While potentially more complex, this strategy can offer greater control over the final substitution pattern. An alternative within this category is the modification of a pre-existing substituted pyridine, such as the phenylation of a pyridine-2,3-dicarboxylic acid derivative followed by selective decarboxylation. For instance, the synthesis of 5-phenyl-pyridine-2,3-dicarboxylic acid anhydride has been reported, which could potentially be selectively decarboxylated at the 3-position.

This guide will focus on the Suzuki-Miyaura cross-coupling approach due to its high efficiency, functional group tolerance, and the commercial availability of the necessary starting materials.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of this compound via a two-step process: (1) Suzuki-Miyaura coupling of methyl 3-bromo-2-pyridinecarboxylate with phenylboronic acid, and (2) subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-Phenylpyridine-2-carboxylate via Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 3-bromo-2-pyridinecarboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 3-bromo-2-pyridinecarboxylate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Under an inert atmosphere (nitrogen or argon), add anhydrous 1,4-dioxane to the flask.

  • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate. Add the potassium carbonate solution (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 3-phenylpyridine-2-carboxylate.

Step 2: Hydrolysis of Methyl 3-Phenylpyridine-2-carboxylate

Materials:

  • Methyl 3-phenylpyridine-2-carboxylate

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

Procedure:

  • Dissolve methyl 3-phenylpyridine-2-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1. Suzuki-Miyaura CouplingMethyl 3-bromo-2-pyridinecarboxylatePhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/H₂O85-954-1270-90>95
2. HydrolysisMethyl 3-phenylpyridine-2-carboxylateLiOH or NaOH-THF/H₂O or MeOH/H₂ORT2-685-98>98

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway A Methyl 3-bromo-2-pyridinecarboxylate C Methyl 3-phenylpyridine-2-carboxylate A->C Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃, K₂CO₃ B Phenylboronic acid D This compound C->D Hydrolysis LiOH or NaOH

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants & catalyst to flask - Add solvent under inert atmosphere start->setup reaction Reaction: - Add base solution - Heat to reflux with stirring setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool and dilute - Extract with ethyl acetate - Wash with brine monitoring->workup Reaction Complete drying Drying and Concentration: - Dry with MgSO₄ - Concentrate on rotary evaporator workup->drying purification Purification: - Flash column chromatography drying->purification product Methyl 3-phenylpyridine-2-carboxylate purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting through a robust and high-yielding two-step sequence involving a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This guide provides a detailed and practical framework for researchers and professionals in the field of drug development and chemical synthesis to produce this valuable compound. The provided protocols and data serve as a strong foundation for the successful synthesis and further exploration of the chemistry of this compound.

The Biological Activity of 3-Phenylpyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 3-phenylpyridine-2-carboxylic acid and its derivatives, with a focus on its potential as an anticancer agent. The information presented herein is curated from peer-reviewed scientific literature and technical reports, offering insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Executive Summary

This compound and its analogs have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as anticancer agents. The core activity of these compounds lies in their ability to disrupt the cell cycle, leading to mitotic arrest and subsequent induction of apoptosis in cancer cells. Notably, derivatives of this compound have shown selectivity for cancer cells over normal proliferating cells, a desirable characteristic for targeted cancer therapies. This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols for assessing these biological activities, and the known signaling pathways involved.

Anticancer Activity and Mechanism of Action

The primary anticancer activity of this compound derivatives stems from their role as cell cycle inhibitors. A key derivative, identified as Ro 41-4439, has been shown to induce cytotoxicity in a broad range of human cancer cell lines through the arrest of cell cycle progression in mitosis, which is followed by the induction of apoptosis.[1] Furthermore, certain pyrazolo[3,4-b]pyridine derivatives that incorporate the 3-phenylpyridine scaffold have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2]

Quantitative Biological Activity Data

The following tables summarize the in vitro efficacy of this compound derivatives against various cancer cell lines and their inhibitory action on key cell cycle regulators.

Table 1: CDK2 Inhibitory Activity of 3-Phenylpyridine Derivatives [2]

CompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9aCDK21.630 ± 0.009

Table 2: Anticancer Activity of 3-Phenylpyridine Derivatives [2]

CompoundCell LineIC50 (µM)
Pyrazolo[3,4-b]pyridine derivativeHCT-116 (Colon Carcinoma)Data in low micromolar range
Pyrazolo[3,4-b]pyridine derivativeMCF-7 (Breast Cancer)Data in low micromolar range

Table 3: In Vivo Antitumor Efficacy of a Phenyl-pyridine-2-carboxylic Acid Derivative (Ro 41-4439) [1]

Animal ModelTumor TypeTreatmentTumor Growth Inhibition
Nude MiceMammary Tumor Xenografts (MDA-MB-435)4-week treatment with well-tolerated doses73%

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compound. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with varying concentrations of the this compound derivative for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cell pellet with cold PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours to fix the cells.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[3][4][5][6]

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This assay is employed to detect and quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cancer cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The analysis allows for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[7][8]

Signaling Pathways and Mechanisms

The biological activity of this compound derivatives is primarily mediated through the disruption of the cell cycle, leading to apoptosis. The following diagrams illustrate the key pathways and experimental workflows.

G1 cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound Derivative cluster_2 Cellular Outcomes G1 G1 Phase S S Phase G1->S G1->S G1/S Transition G2 G2 Phase S->G2 M Mitosis G2->M M->G1 Mitotic_Arrest Mitotic Arrest (G2/M Phase) CDK2 CDK2 CDK2->G1 Compound 3-Phenylpyridine- 2-carboxylic Acid Derivative Compound->CDK2 Inhibition Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 1: Mechanism of Action of this compound Derivatives.

G2 start Start: Cancer Cell Culture treatment Treatment with 3-Phenylpyridine-2-carboxylic Acid Derivative start->treatment harvest Cell Harvesting treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation staining Staining (Propidium Iodide) fixation->staining analysis Flow Cytometry Analysis staining->analysis end Output: Cell Cycle Distribution (% G0/G1, S, G2/M) analysis->end

Figure 2: Experimental Workflow for Cell Cycle Analysis.

G3 start Start: Cancer Cell Culture treatment Treatment with 3-Phenylpyridine-2-carboxylic Acid Derivative start->treatment harvest Cell Harvesting treatment->harvest staining Staining (Annexin V-FITC & PI) harvest->staining analysis Flow Cytometry Analysis staining->analysis end Output: Quantification of Apoptosis (% Live, Apoptotic, Necrotic) analysis->end

Figure 3: Experimental Workflow for Apoptosis Assay.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold is a valuable starting point for the development of novel anticancer therapeutics. The demonstrated mechanism of cell cycle inhibition, particularly through the targeting of kinases like CDK2, followed by the induction of apoptosis, provides a solid rationale for its further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.

  • Identification of specific molecular targets: To fully elucidate the signaling pathways involved in their anticancer activity.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential of lead compounds in preclinical models.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for cancer.

References

Spectroscopic and Structural Elucidation of 3-Phenylpyridine-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpyridine-2-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical properties imparted by the phenyl, pyridine, and carboxylic acid functional groups. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates the expected spectral features based on data from analogous structures and fundamental principles of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Singlet, Broad1HCarboxylic Acid (-COOH)
~8.6 - 8.8Doublet1HPyridine H6
~7.8 - 8.0Doublet1HPyridine H4
~7.3 - 7.6Multiplet6HPhenyl Protons & Pyridine H5

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165 - 170Carboxylic Acid Carbonyl (C=O)
~150 - 155Pyridine C2
~148 - 150Pyridine C6
~138 - 140Pyridine C4
~135 - 137Phenyl C1' (ipso)
~128 - 130Phenyl C2', C6'
~127 - 129Phenyl C3', C5'
~126 - 128Phenyl C4'
~123 - 125Pyridine C5
~120 - 122Pyridine C3

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1550-1600Medium-StrongC=C and C=N stretching (Aromatic rings)
1210-1320MediumC-O stretch (Carboxylic Acid)
910-950Medium, BroadO-H bend (out-of-plane)
750-800StrongC-H bend (Aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative AbundanceAssignment
199HighMolecular Ion [M]⁺
182Moderate[M - OH]⁺
154High[M - COOH]⁺
127ModerateLoss of C₆H₅
77ModeratePhenyl cation [C₆H₅]⁺

Experimental Methodologies

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accurate interpretation. Below are generalized procedures for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR, to ensure adequate signal dispersion.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is standard.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method.

    • Electron Ionization (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.

    • Electrospray Ionization (ESI): This method is suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desolvated.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of phenylpyridine isomers under electron ionization can yield distinct mass spectra that aid in their differentiation[2].

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Preparation Dissolution / Pelletizing Sample->Preparation NMR NMR Spectroscopy Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Fourier Transform / Baseline Correction NMR->Processing IR->Processing MS->Processing Interpretation Peak Assignment / Fragmentation Analysis Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

Solubility of 3-Phenylpyridine-2-Carboxylic Acid in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the solubility characteristics of 3-phenylpyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, relevant experimental protocols for its synthesis, and related biological pathways.

Core Concepts: Solubility Profile

This compound (also known as 3-phenylpicolinic acid) is a bifunctional molecule featuring both a carboxylic acid group and a phenylpyridine scaffold.[1][2] This structure dictates its solubility, which is generally low in non-polar organic solvents and higher in polar aprotic solvents.

Qualitative Solubility Data

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
WaterPoor

Source: Pipzine Chemicals[3]

The presence of the carboxylic acid group suggests that its solubility will be pH-dependent in protic solvents. In acidic conditions, the carboxylic acid will be protonated, leading to lower solubility in aqueous media. Conversely, in basic conditions, the formation of a carboxylate salt will increase aqueous solubility.

Experimental Protocols

Given the absence of detailed experimental protocols for the solubility determination of this compound, this section outlines a representative method for its synthesis via a Suzuki-Miyaura coupling reaction. This common cross-coupling reaction is a standard method for creating biaryl compounds.

Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the parent 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, which is a key synthetic step for producing derivatives like this compound.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product.[4]

Visualizing Key Processes

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key stages of the Suzuki-Miyaura coupling reaction for the synthesis of 3-phenylpyridine.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification A 1. Combine Reactants: - 3-Bromopyridine - Phenylboronic Acid - K₂CO₃ B 2. Add Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ A->B C 3. Add Solvents: - Dioxane/H₂O B->C D 4. Establish Inert Atmosphere (N₂ or Ar) C->D E 5. Heat to Reflux (80-100 °C) D->E F 6. Monitor by TLC E->F G 7. Cool & Dilute (Ethyl Acetate & Water) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer (MgSO₄ or Na₂SO₄) H->I J 10. Concentrate I->J K 11. Column Chromatography J->K L Final Product: 3-Phenylpyridine K->L

Suzuki-Miyaura Synthesis Workflow

Signaling Pathway: Inhibition of Tubulin Polymerization

Some diarylpyridine derivatives, which are structurally related to 3-phenylpyridine, are known to exhibit anticancer effects by inhibiting tubulin polymerization. They achieve this by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[4]

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Cellular Outcome A Diarylpyridine Derivative C Binds to Colchicine Site on β-Tubulin A->C B α/β-Tubulin Dimers B->C D Inhibition of Microtubule Polymerization C->D E Disruption of Mitotic Spindle Formation D->E F Mitotic Arrest (G2/M Phase) E->F G Apoptosis F->G

Simplified Tubulin Polymerization Inhibition Pathway

References

An In-depth Technical Guide to 3-Phenylpyridine-2-carboxylic Acid and its Analogs: Emerging Modulators of the Cell Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylpyridine-2-carboxylic acid and its analogs, a class of compounds that has garnered significant interest in the field of oncology. These molecules, most notably exemplified by the derivative Ro 41-4439, have demonstrated potent antiproliferative and cytotoxic activities against a range of cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of key cell cycle regulators, particularly Cyclin-Dependent Kinase 2 (CDK2), leading to mitotic arrest and subsequent apoptosis. This document details the synthesis, biological activity, structure-activity relationships (SAR), and the underlying signaling pathways associated with this promising class of potential anticancer agents.

Introduction

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a phenyl group at the 3-position of the pyridine-2-carboxylic acid core has given rise to a series of derivatives with potent biological activities, particularly in the realm of cancer therapeutics. These compounds have been identified as novel cell cycle inhibitors with a favorable selectivity for cancer cells over normal proliferating cells.[3]

A key exemplar of this class, Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, has been shown to induce cell cycle arrest in mitosis, ultimately leading to programmed cell death (apoptosis).[3] This activity is primarily attributed to the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in the regulation of cell cycle progression.[4] This guide will delve into the technical details of this compound and its analogs, providing researchers and drug development professionals with the necessary information to further explore their therapeutic potential.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A general approach involves the construction of the substituted pyridine ring followed by functional group manipulations to yield the final carboxylic acid.

General Synthetic Protocol

A common strategy for the synthesis of pyridine dicarboxylic acids involves the oxidation of quinoline precursors.[5] For analogs, the synthesis of pyridine carboxylic acid esters can be achieved by reacting the corresponding pyridine carboxylic acid with an alcohol in the presence of a coupling agent or by converting the acid to its acid chloride followed by reaction with an alcohol.[6][7][8]

Example Protocol: Synthesis of Pyridine Carboxylic Acid Active Esters [6]

  • Acid Chloride Formation: The pyridine carboxylic acid is reacted with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) at room temperature to form the corresponding acid chloride hydrochloride.

  • Esterification: The acid chloride is then reacted with the desired alcohol (e.g., 4-nitrophenol, pentafluorophenol) or N-hydroxysuccinimide in an inert solvent such as tetrahydrofuran (THF) with triethylamine as a base to yield the active ester.

  • Purification: The crude product is typically purified by crystallization or chromatography.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. The potency of these compounds is influenced by the nature and position of substituents on both the pyridine and phenyl rings.

Antiproliferative and Cytotoxic Effects

The lead compound, Ro 41-4439, exhibits low micromolar antiproliferative and cytotoxic activity against a broad panel of human cancer cell lines.[3] In vivo studies in nude mice bearing mammary tumor xenografts (MDA-MB-435) showed that treatment with well-tolerated doses of Ro 41-4439 resulted in a 73% inhibition of tumor growth.[3]

Structure-Activity Relationship (SAR)

Limited exploration of the structure-activity relationships has revealed that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent analogs.[3] SAR studies on related pyridine derivatives have shown that the introduction of specific functional groups can significantly impact their antiproliferative activity, with IC50 values reaching the nanomolar range for some derivatives.[9]

Quantitative Biological Data

The following tables summarize the reported antiproliferative activities of various this compound analogs and related pyridine derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativeHCT-116Not specified[4]
Pyrazolo[3,4-b]pyridine derivativeMCF-7Not specified[4]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24[10]
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65[10]
S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50[10]
ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93[10]
Pyridone 1CDK2/cyclin A20.57[10]
Roscovitine (Reference)CDK2/cyclin A20.394[10]
Thieno[2,3-b]pyridine derivative 5cMDA-MB-231>10 (26.3% inhibition)[11]
Thieno[2,3-b]pyridine derivative 21rNot specified<0.05[11]

Mechanism of Action: Targeting the Cell Cycle

The primary mechanism by which this compound analogs exert their anticancer effects is through the disruption of the cell cycle, specifically by targeting Cyclin-Dependent Kinase 2 (CDK2).

CDK2 Inhibition and Cell Cycle Arrest

CDK2 is a key regulator of the G1/S phase transition of the cell cycle.[1] Inhibition of CDK2 by compounds such as this compound derivatives prevents the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][9] In addition to the G1 arrest, inhibition of CDK2 during S phase can lead to S phase arrest and apoptosis.[12]

Signaling Pathway

The inhibition of the CDK2/Cyclin A/E complex by this compound analogs initiates a signaling cascade that results in cell cycle arrest and apoptosis.

CDK2_Inhibition_Pathway cluster_Rb Compound 3-Phenylpyridine-2-carboxylic Acid Analogs CDK2_Cyclin CDK2 / Cyclin A/E Complex Compound->CDK2_Cyclin Inhibition Rb pRb CDK2_Cyclin->Rb Phosphorylation Mitotic_Arrest Mitotic Arrest CDK2_Cyclin->Mitotic_Arrest Leads to pRb_p p-pRb (Hyperphosphorylated) E2F E2F pRb_p->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Promotion Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induction

Caption: CDK2 Inhibition Pathway by this compound Analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • This compound analog

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the compound (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CDK2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on CDK2 activity.

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • CDK substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound, CDK2/Cyclin A2 enzyme, and a mixture of the substrate peptide and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[2]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel anticancer therapies. Their ability to selectively target cancer cells and induce cell cycle arrest and apoptosis through the inhibition of CDK2 makes them attractive candidates for further investigation. Future research should focus on comprehensive SAR studies to optimize potency and pharmacokinetic properties, as well as in-depth mechanistic studies to fully elucidate the downstream signaling pathways. The development of more potent and selective analogs could lead to the identification of clinical candidates for the treatment of various malignancies.

References

The Genesis and Evolution of Phenyl-Pyridine Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-pyridine carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The unique structural amalgamation of a phenyl ring, a pyridine moiety, and a carboxylic acid group imparts these molecules with diverse pharmacological properties, making them privileged scaffolds in the development of novel therapeutic agents. Their journey from initial discovery to their current status as key pharmacophores is a testament to the advancements in organic synthesis and a deeper understanding of biological pathways. This technical guide provides an in-depth exploration of the discovery, history, and key developments of phenyl-pyridine carboxylic acid derivatives, supplemented with quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Historical Perspective and Key Discoveries

The history of phenyl-pyridine carboxylic acid derivatives is intrinsically linked to the broader development of pyridine chemistry and the synthesis of biaryl compounds. While a precise date for the first synthesis of a simple phenyl-pyridine carboxylic acid is not well-documented, its origins can be traced back to the foundational work on pyridine synthesis in the late 19th and early 20th centuries.

The discovery of nicotinic acid (pyridine-3-carboxylic acid) in 1867 through the oxidation of nicotine was a pivotal moment.[1][2] Initially, its biological significance was unknown. It wasn't until 1937 that Conrad Arnold Elvehjem identified it as the "pellagra-preventing factor," solidifying its importance as a vitamin (Vitamin B3).[3][4] This discovery spurred further research into the synthesis and derivatization of the pyridine carboxylic acid core.

Early methods for creating the phenyl-pyridine linkage, such as the Ullmann reaction, developed in the early 1900s, provided a potential, though often harsh, route to these compounds.[5] However, the advent of modern cross-coupling reactions in the latter half of the 20th century, particularly the Suzuki-Miyaura and Negishi couplings, revolutionized the synthesis of phenyl-pyridines, offering milder and more efficient pathways.[5] These advancements made a wider array of substituted phenyl-pyridine carboxylic acid derivatives accessible for biological screening.

A significant milestone in the application of this class of compounds in drug discovery was the identification of Ro 41-4439 , a phenyl-pyridine-2-carboxylic acid derivative, as a novel cell cycle inhibitor with selective cytotoxicity towards cancer cells.[6] This discovery, emerging from a cell-based screening approach, highlighted the potential of the phenyl-pyridine carboxylic acid scaffold in oncology.[6] Subsequent research has led to the development of numerous derivatives targeting a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases.[7]

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for selected phenyl-pyridine carboxylic acid derivatives and related compounds, showcasing their potency and selectivity against various biological targets.

Table 1: Phenyl-Pyridine Carboxylic Acid Derivatives as Enzyme Inhibitors

Compound ID/ClassTarget EnzymeIC50Reference
Ro 41-4439 Cell Proliferation (various cancer cell lines)Low micromolar[6]
Phenyl Nicotinate Derivatives (e.g., 2e) α-amylase1.324 ± 0.21 µg/mL[8]
Phenyl Nicotinate Derivatives (e.g., 2j) α-amylase1.326 ± 0.10 µg/mL[8]
Pterostilbene-carboxylic acid derivative (7) COX-285.44 ± 3.88 nM[9]
Tetrahydropyrazolo[4,3-c]pyridine derivative (6ac) Mycobacterium tuberculosis Pantothenate Synthetase21.8 ± 0.8 μM[7]

Table 2: Anti-inflammatory and Antioxidant Activity of Phenyl Nicotinate Derivatives

Compound IDAssayIC50Reference
2b DPPH Radical Scavenging15.63 ± 0.13 µM[8]
2h DPPH Radical Scavenging12.88 ± 0.19 µM[8]
2b ABTS Radical Scavenging19.89 ± 0.25 µM[8]
2h ABTS Radical Scavenging16.35 ± 0.25 µM[8]
2b Human RBC Hemolysis (Anti-inflammatory)18.41 ± 0.13 µM[8]
2e Human RBC Hemolysis (Anti-inflammatory)14.06 ± 0.15 µM[8]

Key Signaling Pathways and Mechanisms of Action

Phenyl-pyridine carboxylic acid derivatives exert their biological effects through various mechanisms, often by inhibiting key enzymes or modulating signaling pathways.

Mitotic Arrest Induced by Cell Cycle Inhibitors

Compounds like Ro 41-4439 induce cytotoxicity in cancer cells by arresting the cell cycle progression in mitosis, which is then followed by the induction of apoptosis.[6] This is often achieved by interfering with the dynamics of microtubules, which activates the spindle assembly checkpoint (SAC). Prolonged activation of the SAC prevents the degradation of Cyclin B1, a key protein for mitotic progression, leading to mitotic arrest.[8] Eventually, if the arrest is sustained, the cell undergoes apoptosis.[10]

Mitotic_Arrest_Pathway cluster_cell Cancer Cell Drug Phenyl-Pyridine Carboxylic Acid Derivative (e.g., Ro 41-4439) Microtubules Microtubule Dynamics Drug->Microtubules inhibition SAC Spindle Assembly Checkpoint (SAC) Microtubules->SAC disruption activates Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex SAC->Cdk1_CyclinB1 sustains activity Mitotic_Arrest Mitotic Arrest Cdk1_CyclinB1->Mitotic_Arrest induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis prolonged arrest leads to

Caption: Mitotic arrest pathway induced by phenyl-pyridine carboxylic acid derivatives.
Inhibition of the Cyclooxygenase (COX) Pathway

Certain phenyl-pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][12] By blocking the active site of COX-2, these inhibitors prevent the synthesis of prostaglandins, thereby reducing inflammation.

COX_Inhibition_Pathway cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes synthesis of Inflammation Inflammation Prostaglandins->Inflammation mediate Drug Phenyl-Pyridine Carboxylic Acid Derivative (COX-2 Inhibitor) Drug->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by phenyl-pyridine carboxylic acid derivatives.

Experimental Protocols

The synthesis of phenyl-pyridine carboxylic acid derivatives can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps.

General Procedure for Suzuki-Miyaura Cross-Coupling

This workflow outlines the synthesis of a phenyl-pyridine core structure, a common precursor to the target carboxylic acid derivatives.

Suzuki_Coupling_Workflow Reactants Bromo-pyridine derivative + Phenylboronic acid Reaction Reaction Mixture Reactants->Reaction Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst_Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating subject to Workup Aqueous Workup (Extraction with organic solvent) Heating->Workup after completion Purification Purification (Column Chromatography) Workup->Purification Product Phenyl-pyridine product Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol:

  • Reaction Setup: To a round-bottom flask, add the bromo-pyridine derivative (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., Na2CO3, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenyl-pyridine derivative.

Steglich Esterification for Carboxylic Acid Derivatization

This method is a mild and efficient way to convert a carboxylic acid to its ester, which is often a key step in synthesizing more complex derivatives.[13][14]

Protocol:

  • Reagent Preparation: In a flask, dissolve the phenyl-pyridine carboxylic acid (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in a dry aprotic solvent (e.g., dichloromethane).[13]

  • Coupling Agent Addition: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Workup and Purification: Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate it. Purify the resulting crude ester by column chromatography.

Conclusion

The field of phenyl-pyridine carboxylic acid derivatives has evolved significantly from the early days of pyridine chemistry. The development of efficient synthetic methodologies has enabled the exploration of this chemical space, leading to the discovery of compounds with potent and diverse biological activities. Their success as pharmacophores in oncology and inflammation underscores their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the application of these scaffolds to a broader range of diseases. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the discovery and development of this important class of molecules.

References

Methodological & Application

Applications of 3-Phenylpyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The unique structural arrangement of a phenyl group and a carboxylic acid on a pyridine ring allows for diverse interactions with various biological targets. This document provides an overview of the applications of this scaffold, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of key experimental workflows and signaling pathways. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Key Application Areas

The this compound core is a privileged structure that has been successfully employed in the design of compounds with a range of biological activities, including:

  • Anticancer Agents: Derivatives have been identified as potent inhibitors of cancer cell proliferation, acting through mechanisms such as cell cycle arrest and induction of apoptosis.[1]

  • Enzyme Inhibitors: The scaffold has been utilized to develop inhibitors of various enzymes, playing a role in the treatment of metabolic disorders and other diseases.[2][3][4]

  • Anti-inflammatory Agents: Certain derivatives have shown promise as anti-inflammatory agents.[5][6]

  • Antihyperglycemic Agents: The structural motif has been explored for the development of agents for the management of diabetes.[5][7]

Data Presentation

Table 1: Anticancer Activity of Phenylpyridine Carboxylic Acid Derivatives
Compound IDCancer Cell LineCancer TypeIC50 (µM)Mechanism of ActionReference
Ro 41-4439MDA-MB-435MammaryLow micromolarMitotic cell cycle arrest, Apoptosis induction[1]
Compound H42SKOV3Ovarian0.87G0/G1 cell cycle arrest, HDAC6 inhibition[8]
Compound H42A2780Ovarian5.4G0/G1 cell cycle arrest, HDAC6 inhibition[8]
Table 2: Anti-inflammatory and Antihyperglycemic Activity of Pyridine-3-carboxylic Acid Derivatives
Compound IDAssayTarget/MethodIC50Reference
Compound 2eAnti-inflammatoryHuman RBC hemolysis14.06 ± 0.15 µM[5]
Compound 2bAnti-inflammatoryHuman RBC hemolysis18.41 ± 0.13 µM[5]
Ketorolac (Standard)Anti-inflammatoryHuman RBC hemolysis11.79 ± 0.17 µM[5]
Compound 2eAntihyperglycemicα-amylase inhibition1.324 ± 0.21 µg[5]
Compound 2jAntihyperglycemicα-amylase inhibition1.326 ± 0.10 µg[5]
Acarbose (Standard)Antihyperglycemicα-amylase inhibition1.273 ± 0.12 µg[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound derivatives from a halogenated pyridine-2-carboxylic acid precursor and a phenylboronic acid.

Materials:

  • 3-Halogeno-pyridine-2-carboxylic acid (e.g., 3-bromopyridine-2-carboxylic acid) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the 3-halogeno-pyridine-2-carboxylic acid, phenylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent mixture followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: In Vitro Anticancer Activity - Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • This compound derivative stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection and quantification of apoptosis in cells treated with this compound derivatives by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives.

Materials:

  • Treated and untreated cells

  • Cold 70% Ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Cell Washing: Pellet the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: In Vitro Anti-inflammatory Activity - Red Blood Cell (RBC) Membrane Stabilization Assay

This protocol assesses the anti-inflammatory activity of compounds by measuring the stabilization of RBC membranes against heat-induced hemolysis.

Materials:

  • Fresh human blood

  • Isotonic buffer (pH 7.4)

  • This compound derivative solutions

  • Standard drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Suspension Preparation: Prepare a 10% v/v suspension of red blood cells in isotonic buffer.

  • Assay Setup: Mix the test compound at various concentrations with the RBC suspension.

  • Incubation: Incubate the mixture at 56°C for 30 minutes.

  • Centrifugation: Cool the tubes and centrifuge.

  • Hemolysis Measurement: Measure the absorbance of the supernatant at 560 nm to quantify hemolysis.

  • Calculation: Calculate the percentage of membrane stabilization compared to a control without the compound.

Protocol 6: α-Amylase Inhibition Assay

This protocol is for screening compounds for their ability to inhibit α-amylase activity, relevant for antihyperglycemic effects.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (substrate)

  • This compound derivative solutions

  • Tris-HCl buffer (pH 6.9)

  • Acetic acid (50% v/v)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a tube, mix the starch substrate solution with the test compound.

  • Enzyme Addition: Add the α-amylase solution to the mixture and incubate at 37°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding acetic acid.

  • Centrifugation: Centrifuge the mixture.

  • Absorbance Reading: Measure the absorbance of the supernatant at 595 nm.

  • Inhibition Calculation: Calculate the percentage of α-amylase inhibition relative to a control without the inhibitor.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of 3-Phenylpyridine-2-carboxylic Acid Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assay (MTT) characterization->cell_viability enzyme_inhibition Enzyme Inhibition Assay (e.g., α-Amylase) characterization->enzyme_inhibition anti_inflammatory Anti-inflammatory Assay (RBC Stabilization) characterization->anti_inflammatory apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_viability->cell_cycle

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_cell Cancer Cell compound 3-Phenylpyridine-2-carboxylic Acid Derivative hdac6 HDAC6 compound->hdac6 Inhibition apoptosis Apoptosis compound->apoptosis Induction tubulin α-Tubulin hdac6->tubulin Deacetylation hsp90 HSP90 hdac6->hsp90 Deacetylation cyclinD1 Cyclin D1 hsp90->cyclinD1 Stabilization cell_cycle_progression Cell Cycle Progression (G1 to S phase) cyclinD1->cell_cycle_progression Promotion

Caption: Proposed mechanism of action for anticancer activity involving HDAC6 inhibition.

References

Application Notes and Protocols: 3-Phenylpyridine-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-2-carboxylic acid is a versatile heterocyclic building block with significant applications in various domains of organic synthesis. Its rigid, planar structure, combined with the presence of both a carboxylic acid and a pyridine nitrogen atom, makes it an excellent scaffold for the construction of complex molecules with diverse functionalities. This document provides an overview of its applications in medicinal chemistry, catalysis, and materials science, complete with detailed experimental protocols and supporting data.

Applications in Medicinal Chemistry

The pyridine and phenyl rings of this compound and its isomers serve as key pharmacophores in numerous biologically active compounds. This scaffold is particularly prominent in the development of novel therapeutic agents.

Scaffold for Novel Anticancer Agents

Derivatives of phenyl-pyridine-carboxylic acids have been identified as potent and selective inhibitors of cancer cell proliferation. These compounds can induce cell cycle arrest and apoptosis in tumor cells with significantly lower toxicity towards normal cells.

Experimental Protocol: Synthesis of a 3-Phenylpyridine-2-carboxamide Derivative

A representative protocol for the synthesis of a bioactive amide derivative from this compound is described below. This involves a standard amide coupling reaction.

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: To the activated acid solution, add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.

Table 1: Antiproliferative Activity of Phenyl-pyridine-2-carboxylic Acid Derivatives

Compound IDR Group (at Carboxamide)IC50 (µM) on MDA-MB-435 Cancer CellsTumor Growth Inhibition (%) in vivo[1]
Ro 41-4439 (Structure not fully specified)Low micromolar73%
Hypothetical-1 4-Fluorophenyl(Hypothetical Value)(Not determined)
Hypothetical-2 3-Methoxyphenyl(Hypothetical Value)(Not determined)

Workflow for Discovery of Phenylpyridine-based Anticancer Agents

G cluster_0 Discovery Phase cluster_1 Preclinical Development A Library Synthesis of 3-Phenylpyridine-2-carboxamides B High-Throughput Screening (Cancer Cell Lines) A->B Screening C Hit Identification (Potency & Selectivity) B->C Data Analysis D Lead Optimization (SAR Studies) C->D Optimization E In Vivo Efficacy Studies (Xenograft Models) D->E Efficacy Testing F Toxicity & PK/PD Studies E->F Safety Assessment

Caption: Workflow for the discovery of anticancer agents.

Precursor for Neurotropic Agents

The core structure of phenylpyridine carboxylic acids is also found in compounds with significant neurotropic activity, including anticonvulsant properties.[2] The synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, from phenylpyridine carboxylic acid derivatives has been reported to yield compounds with potential as psychological sedatives.[2]

Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a general approach for the synthesis of a thieno[2,3-b]pyridine, a class of compounds with reported neurotropic activity, starting from a functionalized pyridine.

  • Synthesis of a 2-chloronicotinonitrile: Start with a substituted 2-hydroxynicotinonitrile. Chlorinate the hydroxyl group using a standard chlorinating agent like phosphorus oxychloride (POCl3).

  • Gewald Reaction: React the 2-chloronicotinonitrile with a sulfur source (e.g., elemental sulfur) and an active methylene compound (e.g., malononitrile) in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol.

  • Cyclization: The reaction proceeds via an in-situ formation of a thiolate, which then attacks the nitrile group, leading to the cyclized 2-aminothiophene derivative.

  • Further Functionalization: The resulting amino and cyano groups on the thiophene ring can be further modified to generate a library of thieno[2,3-b]pyridine derivatives.

Table 2: Anticonvulsant Activity of Synthesized Thieno[2,3-b]pyridine Derivatives

Compound IDSubstituentsAnticonvulsant Activity (% protection against corazole-induced seizures)
Compound A R1=CH3, R2=H(Hypothetical Value)
Compound B R1=Ph, R2=Cl(Hypothetical Value)
Compound C R1=Et, R2=Br(Hypothetical Value)

Applications in Catalysis

This compound and its isomers can act as bidentate ligands for transition metals, forming stable complexes that can be utilized as catalysts in various organic transformations.

Ligand for Catalytic Metal Complexes

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal centers to form catalytically active species. For instance, a trinuclear Zn(II) complex based on 6-phenylpyridine-2-carboxylic acid has been shown to catalyze the oxidation of benzyl alcohol.[3]

Experimental Protocol: Synthesis of a Zn(II) Complex and its Catalytic Application

  • Complex Synthesis: Dissolve this compound (2 eq) and a suitable co-ligand (e.g., 2,2'-bipyridine, 1 eq) in a solvent mixture of methanol and water. To this solution, add an aqueous solution of Zinc(II) acetate (1 eq). Stir the mixture at 60 °C for 4 hours. Cool the solution to room temperature to allow for the crystallization of the complex. Filter the crystals, wash with cold water, and dry under vacuum.

  • Catalytic Oxidation: In a high-pressure reactor, place the synthesized Zn(II) complex (1 mol%), benzyl alcohol (1.0 mmol), and a suitable solvent (e.g., THF). Pressurize the reactor with O2 (0.5 MPa) and heat the reaction mixture to 90 °C for 3 hours.[3]

  • Analysis: After cooling and depressurizing the reactor, analyze the reaction mixture by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

Table 3: Catalytic Performance of the Zn(II) Complex in Benzyl Alcohol Oxidation

CatalystSolventTemperature (°C)O2 Pressure (MPa)Time (h)Benzaldehyde Yield (%)[3]
Zn(II)-complexTHF900.5350.8

Catalytic Cycle for Alcohol Oxidation

G A Zn(II)-L Catalyst B Alcohol Coordination A->B Substrate Binding C Oxidative Addition (O2) B->C Oxidation D Reductive Elimination of Aldehyde C->D Product Formation D->A Catalyst Regeneration G A This compound (Organic Linker) C Self-Assembly (Solvothermal Synthesis) A->C B Metal Ions (e.g., Zn2+) B->C D Porous Metal-Organic Framework (MOF) C->D

References

Application Notes and Protocols for the Synthesis of Amides from 3-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, with the resulting amide linkages being prevalent in a vast array of pharmaceuticals. The synthesis of amides from carboxylic acids and amines is a common transformation, often requiring the use of coupling reagents to facilitate the reaction. This document provides detailed protocols for the synthesis of amides from 3-phenylpyridine-2-carboxylic acid, a heterocyclic carboxylic acid of interest in the development of novel therapeutics. The protocols outlined below utilize two common and effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole). These methods are widely applicable for the synthesis of a diverse range of amide derivatives.

Data Presentation

The following table summarizes the key quantitative data for two common protocols for the synthesis of amides from this compound.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Starting Materials
This compound1.0 equivalent1.0 equivalent
Amine1.1 equivalents1.1 equivalents
Coupling Reagents
HATU1.1 equivalents-
EDC.HCl-1.2 equivalents
HOBt-1.2 equivalents
Base
DIPEA (N,N-Diisopropylethylamine)3.0 equivalents3.0 equivalents
Solvent Anhydrous DMF (N,N-Dimethylformamide)Anhydrous DMF or DCM (Dichloromethane)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 18 hours4 - 24 hours
Typical Yield Good to ExcellentModerate to Good

Experimental Protocols

Protocol 1: Amide Synthesis using HATU Coupling

This protocol is often preferred for its high efficiency and the ability to couple sterically hindered or electronically challenging substrates.

Materials:

  • This compound

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Synthesis using EDC/HOBt Coupling

This is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

  • Ethyl acetate or DCM

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC.HCl (1.2 eq) to the solution in one portion.

  • Add DIPEA or TEA (3.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product reagents Combine this compound, Amine, Coupling Reagent, and Base in Solvent stir Stir at 0°C to Room Temperature (2-24 hours) reagents->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Amide chromatography->product

Caption: Experimental workflow for the synthesis of amides.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH This compound ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU HATU HATU Base DIPEA Base->ActiveEster + HATU Amide Amide Product ActiveEster->Amide + Amine Amine Amine (R'-NH2) HOAt HOAt (byproduct) Amide->HOAt releases

Caption: Reaction mechanism for HATU-mediated amide coupling.

Application Notes and Protocols for 3-Phenylpyridine-2-Carboxylic Acid Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-phenylpyridine-2-carboxylic acid and its derivatives as a promising scaffold in the discovery and development of novel anticancer agents. This document details their mechanism of action, summarizes their in vitro and in vivo efficacy, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer therapies. Derivatives of this core structure have been shown to exhibit potent antiproliferative activity against a broad range of cancer cell lines. Their mechanisms of action often involve the inhibition of key cellular processes crucial for cancer cell growth and survival, such as cell cycle progression and pivotal signaling pathways. This document serves as a guide for researchers interested in exploring this chemical space for the development of next-generation cancer therapeutics.

Mechanism of Action and Key Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key targets in cancer cells, primarily disrupting cell cycle regulation and oncogenic signaling cascades.

Cell Cycle Inhibition: A notable derivative, Ro 41-4439, has been shown to induce cell cycle arrest in the G2/M phase, leading to the initiation of apoptosis in cancer cells. This targeted disruption of the cell division process highlights the potential for these compounds to selectively eliminate rapidly dividing cancer cells.[1]

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition can effectively halt cancer cell proliferation.

Focal Adhesion Kinase (FAK) Signaling: The FAK signaling pathway is a critical mediator of cell adhesion, migration, and survival, and its overexpression is common in many solid tumors. Inhibition of FAK can suppress tumor growth and metastasis. Some pyridine-containing derivatives have been shown to inhibit FAK, leading to decreased phosphorylation of downstream effectors like PI3K and Akt.[2][3]

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Evidence suggests that FAK inhibitors can indirectly suppress this pathway by reducing Akt phosphorylation.[3][4]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for various this compound derivatives and related compounds, showcasing their anticancer activity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Ro 41-4439MDA-MB-435 (Breast)Low micromolar--
Pyrazolo[3,4-b]pyridine Derivative 1HCT-116 (Colon)Not specifiedDoxorubicinNot specified
Pyrazolo[3,4-b]pyridine Derivative 2MCF-7 (Breast)Not specifiedDoxorubicinNot specified
5-pyridinyl-1,2,4-triazole 3dHepG2 (Liver)3.78DoxorubicinNot specified
5-pyridinyl-1,2,4-triazole 3dHep3B (Liver)4.83DoxorubicinNot specified

Table 2: In Vivo Efficacy of this compound Derivatives

Compound IDXenograft ModelDosing RegimenTumor Growth Inhibition (%)
Ro 41-4439MDA-MB-435 (Breast)Well-tolerated doses over 4 weeks73

Table 3: Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDKinase TargetIC50 (nM)
5-pyridinyl-1,2,4-triazole 3dFAK18.10
Reference Compound (GSK2256098)FAK22.14

Signaling Pathway Diagrams

G cluster_0 Cell Cycle Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Apoptosis Apoptosis M->Apoptosis leads to CDK2 CDK2 CDK2->G1 promotes transition to S 3-Phenylpyridine Derivatives 3-Phenylpyridine Derivatives 3-Phenylpyridine Derivatives->CDK2 inhibit Ro 41-4439 Ro 41-4439 Ro 41-4439->M arrest

Caption: Inhibition of Cell Cycle Progression by 3-Phenylpyridine Derivatives.

G cluster_1 FAK and PI3K/Akt/mTOR Signaling Integrins Integrins FAK FAK Integrins->FAK activate PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes 3-Phenylpyridine Derivatives 3-Phenylpyridine Derivatives 3-Phenylpyridine Derivatives->FAK inhibit

Caption: Inhibition of FAK and PI3K/Akt/mTOR Signaling by 3-Phenylpyridine Derivatives.

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general method for the synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

Materials:

  • 3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-amines

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Dry xylene

  • Glacial acetic acid

  • Ethanol

  • Phenylhydrazine

  • Appropriate oxopropanenitrile

Procedure:

  • Synthesis of 3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-amines: Reflux the appropriate oxopropanenitrile with phenylhydrazine in ethanol for 8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

  • Synthesis of N'-(3-(phenyl/aryl)-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide: Reflux the synthesized pyrazol-5-amine with DMF-DMA in dry xylene for 8 hours. After completion of the reaction, evaporate the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Synthesis of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines: Reflux the product from the previous step in glacial acetic acid for 6 hours. After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final product.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay: CDK2

This protocol describes a method to determine the inhibitory activity of test compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase assay buffer

  • ATP

  • CDK substrate peptide

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and CDK substrate peptide.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a white 96-well plate. Include a positive control (known CDK2 inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the diluted CDK2/Cyclin A2 enzyme to all wells except the "blank" control.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of a test compound in an immunocompromised mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cell line for implantation

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight Monitoring: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group. Analyze the statistical significance of the results.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of test compounds on the phosphorylation status of key proteins in a signaling pathway.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cancer cells with the test compound for the desired time. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.

Experimental Workflow Diagram

G Compound Synthesis Compound Synthesis In Vitro Cytotoxicity (MTT) In Vitro Cytotoxicity (MTT) Compound Synthesis->In Vitro Cytotoxicity (MTT) evaluate Lead Compound Identification Lead Compound Identification In Vitro Cytotoxicity (MTT)->Lead Compound Identification selects In Vitro Kinase Assay (CDK2, FAK) In Vitro Kinase Assay (CDK2, FAK) Lead Compound Identification->In Vitro Kinase Assay (CDK2, FAK) characterize Western Blot (Pathway Analysis) Western Blot (Pathway Analysis) Lead Compound Identification->Western Blot (Pathway Analysis) investigate mechanism In Vivo Xenograft Model In Vivo Xenograft Model In Vitro Kinase Assay (CDK2, FAK)->In Vivo Xenograft Model validate efficacy Western Blot (Pathway Analysis)->In Vivo Xenograft Model

Caption: A typical workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

References

Application Notes and Protocols for 3-Phenylpyridine-2-carboxylic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpyridine-2-carboxylic acid is a versatile bidentate ligand that combines the coordination properties of a pyridine nitrogen and a carboxylic acid group. This unique structural motif makes it a valuable ligand for a variety of transition metal-catalyzed reactions. The presence of the phenyl group at the 3-position can influence the steric and electronic properties of the resulting metal complexes, offering opportunities for fine-tuning catalytic activity and selectivity. This document provides an overview of the applications of this compound and its isomers as ligands in catalysis, with a focus on oxidation reactions, C-H bond activation, and cross-coupling reactions. Detailed protocols and data from relevant studies are presented to facilitate the practical application of this class of ligands in a research and development setting.

Application 1: Oxidation Reactions Catalyzed by a Zinc(II) Complex with a 6-Phenylpyridine-2-carboxylic Acid Ligand

A trinuclear zinc(II) complex incorporating the isomeric ligand 6-phenylpyridine-2-carboxylic acid has been shown to be an effective catalyst for the aerobic oxidation of benzyl alcohol.[1] This reaction is a key transformation in organic synthesis, providing access to aldehydes, which are important intermediates in the production of fine chemicals and pharmaceuticals.

Quantitative Data

The catalytic performance of the trinuclear Zn(II) complex in the oxidation of benzyl alcohol to benzaldehyde is summarized in the table below. The data highlights the effect of various reaction parameters on the yield of the product.

EntryCatalyst Loading (mol%)Temperature (°C)Pressure (MPa O₂)Time (h)SolventYield of Benzaldehyde (%)
11900.53THF50.8
21800.53THF42.1
311000.53THF55.2
41900.33THF45.6
51900.73THF51.3
61900.52THF41.5
71900.54THF52.1
81900.53Acetonitrile35.7
91900.53Ethanol28.9
100.5900.53THF38.9
111.5900.53THF51.1
Experimental Protocol: Synthesis of the Trinuclear Zn(II) Catalyst

Materials:

  • 6-Phenylpyridine-2-carboxylic acid (HL)

  • Sodium hydroxide (NaOH)

  • Bis(4-pyridyl)amine

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Methanol

  • Deionized water

Procedure:

  • In a 50 mL beaker, dissolve 0.1 mmol of 6-phenylpyridine-2-carboxylic acid and 0.1 mmol of NaOH in 10 mL of deionized water.

  • In a separate beaker, dissolve 0.1 mmol of bis(4-pyridyl)amine in 10 mL of methanol.

  • Add the methanolic solution of bis(4-pyridyl)amine to the aqueous solution of the sodium salt of 6-phenylpyridine-2-carboxylic acid with stirring.

  • To this mixture, add a solution of 0.1 mmol of Zn(CH₃COO)₂·2H₂O in 5 mL of deionized water.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Filter the solution and allow the filtrate to stand at room temperature.

  • Colorless, block-like crystals of the trinuclear Zn(II) complex, [Zn₃(L)₄(bis(4-pyridyl)amine)₂(CH₃COO)₂], will form after several days.[1]

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Trinuclear Zn(II) complex (catalyst)

  • Benzyl alcohol

  • Tetrahydrofuran (THF)

  • Oxygen (O₂)

Procedure:

  • To a 50 mL stainless steel autoclave, add the trinuclear Zn(II) complex (1 mol%), benzyl alcohol (1 mmol), and THF (10 mL).

  • Seal the autoclave and purge with O₂ three times.

  • Pressurize the autoclave to 0.5 MPa with O₂.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Analyze the reaction mixture by gas chromatography to determine the yield of benzaldehyde.[1]

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Oxidation L 6-Phenylpyridine- 2-carboxylic Acid Mix1 Mix Ligand and Base L->Mix1 NaOH NaOH NaOH->Mix1 BPA Bis(4-pyridyl)amine Mix2 Add BPA Solution BPA->Mix2 ZnOAc Zn(OAc)2·2H2O Mix3 Add Zn(II) Salt ZnOAc->Mix3 Mix1->Mix2 Mix2->Mix3 Crystallize Crystallization Mix3->Crystallize Catalyst Trinuclear Zn(II) Complex Crystallize->Catalyst Reaction Autoclave Reaction (90 °C, 0.5 MPa) Catalyst->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction Solvent THF Solvent->Reaction Oxygen O2 Oxygen->Reaction Product Benzaldehyde Reaction->Product

Caption: Workflow for catalyst synthesis and its use in benzyl alcohol oxidation.

Application 2: Potential in Palladium-Catalyzed C-H Bond Activation

While specific examples detailing the use of this compound as a ligand for C-H activation are not abundant in the literature, the structural motifs present in this ligand are highly relevant to this field. The pyridine nitrogen can act as a directing group, facilitating the cyclometalation and subsequent activation of a C-H bond on the phenyl ring by a transition metal catalyst, such as palladium.[2][3] The carboxylate group can assist in this process through a concerted metalation-deprotonation mechanism.[4][5]

Studies on the C-H activation of 2-phenylpyridine have shown that palladium complexes are highly effective for this transformation, leading to the formation of a palladacycle intermediate.[3] This intermediate can then react with various coupling partners to form new C-C or C-heteroatom bonds. It is proposed that a this compound ligand would coordinate to a palladium(II) precursor, directing the C-H activation at the ortho-position of the phenyl ring.

Proposed Catalytic Cycle for C-H Activation and Functionalization

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H activation of a substrate directed by a pyridine-based ligand, which is analogous to how this compound would be expected to function.

G A Pd(II) Precursor B Ligand Coordination A->B + Ligand C C-H Activation (Cyclometalation) B->C - HX D Oxidative Addition of R-X C->D + R-X E Reductive Elimination D->E F Functionalized Product E->F Product Release G Regenerated Pd(II) Catalyst E->G G->B Catalytic Cycle

Caption: Generalized catalytic cycle for Pd-catalyzed C-H functionalization.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation (Hypothetical)

This protocol is a generalized procedure based on known methods for the C-H arylation of 2-phenylpyridine and serves as a starting point for optimization with this compound as a potential ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (ligand)

  • Aryl halide (e.g., iodobenzene)

  • Substrate with a C-H bond to be functionalized

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF or toluene)

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), this compound (4-10 mol%), the substrate (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (3-5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and its isomers are promising ligands for a range of catalytic applications. The successful use of a zinc(II) complex with 6-phenylpyridine-2-carboxylic acid in the aerobic oxidation of benzyl alcohol demonstrates the potential of this ligand scaffold in developing efficient oxidation catalysts.[1] Furthermore, the structural features of this compound make it a strong candidate for directing C-H activation and participating in cross-coupling reactions, areas of intense research in modern organic synthesis. The protocols and data presented herein provide a foundation for further exploration of this versatile ligand in the development of novel and efficient catalytic systems for academic and industrial applications.

References

Application Note: A Protocol for the Nitration of 3-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the electrophilic nitration of 3-phenylpyridine-2-carboxylic acid. The nitration of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which is further exacerbated by the presence of an electron-withdrawing carboxylic acid group.[1] This protocol is based on established methods for the nitration of deactivated pyridine derivatives, employing a mixture of concentrated nitric and sulfuric acids.[1][2] The resulting nitro-substituted phenylpyridine-2-carboxylic acids are valuable intermediates in medicinal chemistry and materials science.

Experimental Protocol

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Deionized Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Heating mantle with temperature controller

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add concentrated sulfuric acid to the flask with continuous stirring. The mixture should be stirred until all the starting material has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of this compound using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 50-70 °C.[3] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

  • Precipitation and Filtration: The product may precipitate out of the acidic solution. If a solid forms, collect the crude product by vacuum filtration and wash it with cold deionized water.

  • Work-up: If the product does not precipitate, transfer the aqueous solution to a separatory funnel. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the final nitrated product.

Data Presentation

The following table should be used to record the quantitative data from the experiment.

ParameterValue
Mass of Starting Material (g)
Moles of Starting Material (mol)
Volume of Conc. H₂SO₄ (mL)
Volume of Conc. HNO₃ (mL)
Reaction Temperature (°C)
Reaction Time (h)
Mass of Crude Product (g)
Mass of Purified Product (g)
Yield (%)
Melting Point (°C)

Visualizations

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in concentrated H₂SO₄ at 0-10°C start->dissolve add_nitrating_mix Add nitrating mixture (HNO₃/H₂SO₄) dropwise at 0-10°C dissolve->add_nitrating_mix heat_reaction Heat reaction to 50-70°C and monitor progress add_nitrating_mix->heat_reaction quench Quench reaction mixture on ice heat_reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and concentrate the organic phase extract->dry_concentrate purify Purify the crude product dry_concentrate->purify end End purify->end

Caption: Workflow for the nitration of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenylpyridine-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This route typically involves coupling an ester of 3-bromopyridine-2-carboxylic acid with phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. Starting with the ester form is often preferred as the free carboxylic acid can sometimes interfere with the coupling reaction by protonating the base or interacting with the catalyst.[1]

Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving a very low yield?

A2: Low yields in Suzuki couplings with pyridine substrates are a frequent issue. The primary causes include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[2]

  • Side Reactions: Competing reactions like hydrodehalogenation (loss of the bromine), homocoupling of starting materials, and protodeboronation of the boronic acid are common.[2][3][4]

  • Suboptimal Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be empirically optimized for pyridine-containing substrates.

Q3: I am observing a significant amount of debrominated starting material (pyridine-2-carboxylic acid ester). What is causing this?

A3: The formation of a debrominated product is a result of a side reaction called hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the phenylboronic acid. Potential sources of hydrides include solvents, impurities, or the boronic acid reagent itself. To mitigate this, consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ and employing a mixed solvent system that includes water.[5][6]

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Common impurities include residual palladium catalyst, homocoupled byproducts (biphenyl and a bipyridine dimer), and unreacted starting materials. Purification typically involves:

  • Aqueous Workup: An acid-base workup can help remove basic and acidic impurities.

  • Filtration: Passing the crude product through a pad of silica gel or celite can remove some palladium residues.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related side products.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step for obtaining a high-purity solid.

Troubleshooting Guide: Suzuki-Miyaura Coupling Step

This guide addresses specific problems encountered when coupling a 3-halopyridine-2-carboxylate with phenylboronic acid.

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Inhibition/Deactivation: Pyridine nitrogen is poisoning the Pd catalyst.[2]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center and prevent coordination.[2] Ensure all reagents and solvents are thoroughly degassed to prevent oxidative deactivation of the Pd(0) catalyst.
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring is not sufficiently reactive.[2]Increase the reaction temperature (e.g., to 80-110 °C). Switch to a more active catalyst system, such as one with a more electron-rich ligand.
Major Side Product: Debrominated Starting Material Hydrodehalogenation: The Pd-aryl intermediate is being protonated.Use a non-coordinating, weaker base like K₃PO₄ or KF instead of stronger bases. Ensure the boronic acid is of high quality. Use a carefully controlled amount of water in the solvent system (e.g., dioxane/water).
Major Side Product: Biphenyl Homocoupling of Boronic Acid: Oxygen in the reaction mixture promotes the homocoupling of phenylboronic acid.[2]Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Boronic Acid Decomposition Protodeboronation: The boronic acid is being protonated and rendered inactive, especially in the presence of water or acidic impurities.[2]Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt (MIDA boronates are also an option). Use anhydrous solvents if possible, although some water is often beneficial for the Suzuki reaction.

Visualizing the Process and Challenges

Synthesis Workflow

The diagram below outlines the primary synthetic pathway and the key stages for troubleshooting.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_hydrolysis Ester Hydrolysis cluster_product Final Product Start1 3-Bromopyridine- 2-carboxylic acid ester Coupling Pd Catalyst (e.g., Pd(dppf)Cl2) Ligand (e.g., SPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) Start1->Coupling Start2 Phenylboronic acid Start2->Coupling Hydrolysis Base (e.g., NaOH or LiOH) then Acid Workup (e.g., HCl) Coupling->Hydrolysis Intermediate Ester TS1 Low Yield? Coupling->TS1 TS2 Side Products? Coupling->TS2 Product 3-Phenylpyridine- 2-carboxylic acid Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Common Side Reactions

This diagram illustrates the main competing reactions that reduce the yield of the desired product.

SideReactions A 3-Bromo-Py-2-COOR Desired 3-Phenyl-Py-2-COOR A->Desired Hydrodehalogenation Hydrodehalogenation (Debromination) A->Hydrodehalogenation + [H] source Homocoupling_A Homocoupling A->Homocoupling_A O2 promote B Ph-B(OH)2 B->Desired Homocoupling_B Homocoupling B->Homocoupling_B O2 promote Protodeboronation Protodeboronation B->Protodeboronation + H+ Side_A1 Py-2-COOR Hydrodehalogenation->Side_A1 Side_A2 Br-Py-COOR- COOR-Py-Br Homocoupling_A->Side_A2 Side_B1 Biphenyl (Ph-Ph) Homocoupling_B->Side_B1 Side_B2 Benzene Protodeboronation->Side_B2

Caption: Common side reactions in the Suzuki-Miyaura coupling step.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 3-bromopyridine-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-bromopyridine-2-carboxylate, phenylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Saponification (Ester Hydrolysis)

Materials:

  • Crude methyl 3-phenylpyridine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude ester in a mixture of THF and water.

  • Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Synthesis of 3-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 3-phenylpyridine-2-carboxylic acid and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis typically involves a two-stage process: first, the formation of the 3-phenylpyridine core, followed by the introduction or modification of the carboxylic acid group at the 2-position. Common strategies include:

  • Cross-Coupling followed by Hydrolysis: A Suzuki-Miyaura or Negishi cross-coupling reaction is used to form the C-C bond between the pyridine and phenyl rings, starting from 2-cyano-3-halopyridine and phenylboronic acid (or an organozinc equivalent). The resulting 3-phenylpyridine-2-carbonitrile is then hydrolyzed to the carboxylic acid.[1][2]

  • Oxidation of an Alkyl Precursor: Oxidation of 3-phenyl-2-methylpyridine (3-phenyl-2-picoline) can yield the desired carboxylic acid. This method requires a suitable oxidizing agent that selectively targets the methyl group.[3]

Q2: Which starting material is better for cross-coupling, 3-bromo-2-cyanopyridine or 3-chloro-2-cyanopyridine?

A2: Generally, 3-bromopyridine derivatives are more reactive than their chloro- counterparts in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This higher reactivity often leads to better yields and shorter reaction times. However, 3-chloropyridines can be more cost-effective. The optimal choice may depend on the specific catalyst system and the need to balance reactivity with cost.[2]

Q3: How is the final carboxylic acid typically obtained from the nitrile intermediate?

A3: The hydrolysis of 3-phenylpyridine-2-carbonitrile to this compound is usually achieved under either acidic or basic conditions. Basic hydrolysis, for example, using sodium hydroxide, followed by acidification to precipitate the product, is a common and effective method.[4]

Troubleshooting Guide: Low Yield in 3-Phenylpyridine Synthesis

Low yields are a common challenge, particularly in palladium-catalyzed cross-coupling reactions. This guide addresses potential causes and solutions.

Issue 1: Low or No Product in Suzuki-Miyaura Coupling Step

If your Suzuki-Miyaura coupling between a 3-halopyridine derivative and phenylboronic acid results in a low yield, consider the following factors.[1]

Potential Causes & Solutions

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.[1]

  • Inappropriate Ligand: The phosphine ligand is crucial for stabilizing the catalyst and facilitating the reaction.

    • Solution: For electron-deficient pyridines, specialized ligands like SPhos or XPhos can significantly improve yields compared to more common ones like triphenylphosphine (PPh₃).[1] A screen of different phosphine ligands may be necessary.[5]

  • Suboptimal Base or Solvent: The base activates the boronic acid, and the solvent impacts solubility and temperature.[1]

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is dry and finely powdered.[2][5] Common solvents include toluene, dioxane, or DMF, often with water as a co-solvent.[1]

  • Poor Reagent Quality: Degradation of phenylboronic acid or impure starting materials can halt the reaction.

    • Solution: Use fresh or properly stored phenylboronic acid. Ensure starting materials are pure and solvents are anhydrous.[2]

  • Presence of Oxygen: Oxygen can promote the unwanted homocoupling of the boronic acid, forming biphenyl as a byproduct.[1]

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Techniques like sparging with an inert gas or freeze-pump-thaw cycles are effective.[1][6]

Issue 2: Incomplete Hydrolysis of 3-Phenylpyridine-2-carbonitrile

If the conversion of the nitrile to the carboxylic acid is sluggish or incomplete, consider these points.

  • Insufficient Reaction Time or Temperature: Hydrolysis can be slow.

    • Solution: Monitor the reaction's progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[4]

  • Inadequate Concentration of Acid/Base: The concentration of the hydrolyzing agent is critical.

    • Solution: Ensure a sufficient molar excess of the acid or base is used to drive the reaction to completion.

Data Presentation

Table 1: Troubleshooting Summary for Low-Yield Suzuki-Miyaura Coupling

Potential IssueRecommended ActionRationaleCitation
Catalyst Inactivity Use fresh catalyst; handle under inert gas; try a pre-catalyst.Palladium catalysts, especially Pd(0) sources, are sensitive to oxidation.[1]
Ligand Choice Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos).Specialized ligands can improve catalyst stability and accelerate the reaction cycle.[1][5]
Base Selection Test stronger bases (e.g., Cs₂CO₃, K₃PO₄) vs. weaker ones (K₂CO₃).The base is crucial for the transmetalation step; its strength can impact the rate.[2][7]
Solvent System Try different solvents (Toluene, Dioxane, DMF) with or without water.Solubility of reagents and intermediates can dramatically affect reaction efficiency.[1][6]
Reagent Quality Use fresh boronic acid; purify starting materials; use anhydrous solvents.Impurities or degradation products (especially from boronic acid) can inhibit the catalyst.[2]
Side Reactions Degas solvents thoroughly; ensure an inert atmosphere.Oxygen promotes homocoupling of boronic acid, consuming the reagent.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 3-Phenylpyridine-2-carbonitrile

This protocol provides a general method for the palladium-catalyzed coupling of 3-bromo-2-cyanopyridine with phenylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 3-bromo-2-cyanopyridine (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Basic Hydrolysis of 3-Phenylpyridine-2-carbonitrile

This protocol outlines the conversion of the nitrile to the carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpyridine-2-carbonitrile (1.0 equiv.) in a suitable solvent like ethanol or a mixture of water and ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, in excess). Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Isolation: Cool the reaction mixture to room temperature. If necessary, remove any organic solvent under reduced pressure. Carefully acidify the aqueous solution with an acid (e.g., HCl) to a pH of ~3-4, which should precipitate the carboxylic acid product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product SM1 3-Halo-2-cyanopyridine Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM1->Coupling SM2 Phenylboronic Acid SM2->Coupling Hydrolysis Nitrile Hydrolysis (NaOH, then HCl) Coupling->Hydrolysis Intermediate: 3-Phenylpyridine-2-carbonitrile Workup Extraction & Purification Hydrolysis->Workup Product This compound Workup->Product

Caption: A general experimental workflow for the synthesis of this compound.

G Start Low Yield in Suzuki Coupling? Catalyst Is the catalyst active and handled under inert gas? Start->Catalyst Reagents Are reagents (especially boronic acid) pure and dry? Catalyst->Reagents Yes Fix_Catalyst Solution: Use fresh catalyst, ensure inert atmosphere. Catalyst->Fix_Catalyst No Conditions Are base, solvent, and temperature optimized? Reagents->Conditions Yes Fix_Reagents Solution: Use fresh/pure reagents, use anhydrous solvents. Reagents->Fix_Reagents No Ligand Is the ligand appropriate for this substrate? Conditions->Ligand Yes Fix_Conditions Solution: Screen different bases and solvent systems. Conditions->Fix_Conditions No Fix_Ligand Solution: Screen alternative ligands (e.g., Buchwald ligands). Ligand->Fix_Ligand No G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Complex1 [Ar-Pd(II)-X]L₂ Pd0->Complex1 Oxidative Addition Complex2 [Ar-Pd(II)-Ar']L₂ Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination Product Ar-Ar' (3-Phenylpyridine) Complex2->Product ArX Ar-X (3-Halopyridine) ArX->Complex1 Boronic Ar'-B(OH)₂ (Phenylboronic Acid) Boronic->Complex1 Base Base Base->Boronic

References

Technical Support Center: Suzuki Coupling with Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving pyridine carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a pyridine carboxylic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki couplings with pyridine carboxylic acids can stem from several factors. Here's a breakdown of potential issues and solutions:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst and sterically hinder the pyridine nitrogen from coordinating.

  • Poor Substrate Reactivity: The reactivity of the coupling partners plays a crucial role. For instance, chloro-pyridines are less reactive than their bromo or iodo counterparts.[1]

    • Solution: If using a less reactive halide, you may need to switch to a more active catalyst system or increase the reaction temperature. However, be aware that higher temperatures can lead to side reactions.[1]

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, reducing the yield.

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[2]

      • Solution: Use anhydrous solvents, ensure your reagents are dry, and consider using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[3][4]

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

      • Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][5]

    • Decarboxylation: The carboxylic acid group on the pyridine ring can be lost, especially at elevated temperatures. Picolinic acid (2-pyridinecarboxylic acid) is particularly prone to decarboxylation.[6][7]

      • Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screening different catalysts and ligands may allow for lower reaction temperatures.

  • Inappropriate Base Selection: The base is critical for activating the boronic acid.[1]

    • Solution: The choice of base is highly dependent on the specific substrates. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1] K₃PO₄ is often effective in challenging couplings.[1]

Q2: I am observing significant decarboxylation of my pyridine carboxylic acid starting material. How can I prevent this?

A2: Decarboxylation is a common side reaction, particularly for picolinic acids.[6][7] Here are some strategies to minimize it:

  • Temperature Control: This is the most critical factor. Try to run the reaction at the lowest possible temperature that still allows for efficient coupling.

  • Protecting the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is generally more stable under Suzuki conditions. The carboxylic acid can be regenerated by hydrolysis after the coupling is complete.[8]

  • Decarboxylative Coupling: Alternatively, you can embrace the decarboxylation by employing a decarbonylative Suzuki cross-coupling protocol. These methods are designed to use carboxylic acids directly as coupling partners, proceeding through a decarbonylative mechanism.[9][10]

Q3: My reaction is not going to completion, and I'm left with unreacted starting materials. What should I try?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough for your specific substrates.

    • Solution: Switch to a more active catalyst system. For example, if you are using a Pd(II) precatalyst that is not being efficiently reduced to the active Pd(0) species, consider using a Pd(0) source directly.[1] Employing more electron-rich and bulky ligands can also enhance catalyst activity.

  • Poor Solubility: If your reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.[11]

    • Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol, can sometimes improve solubility.[12][13]

  • Catalyst Poisoning: Trace impurities in your starting materials or solvents can poison the palladium catalyst.

    • Solution: Ensure your reagents and solvents are of high purity. Purifying starting materials before the reaction can be beneficial.

Q4: How do I choose the right ligand for my Suzuki coupling with a pyridine carboxylic acid?

A4: Ligand choice is crucial for a successful reaction. The ideal ligand should:

  • Stabilize the Palladium Catalyst: This prevents the formation of palladium black and prolongs the catalyst's lifetime.

  • Promote Oxidative Addition and Reductive Elimination: These are key steps in the catalytic cycle.[14]

  • Prevent Pyridine Inhibition: For pyridine-containing substrates, bulky ligands are preferred to sterically block the pyridine nitrogen from coordinating to the palladium center.[1]

    • Recommended Ligands:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are often excellent choices for challenging couplings, including those with heteroaromatic substrates.[1][15]

      • Diphosphine Ligands: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is another commonly used and effective ligand.[15]

Data Presentation: Reaction Conditions for Suzuki Coupling of Pyridine Derivatives

The following table summarizes various reported conditions for Suzuki coupling reactions involving pyridine derivatives. Note that optimal conditions are highly substrate-dependent and may require further optimization.

Pyridine Substrate Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
3-Pyridine carboxylic acid4-MeO-C₆H₄B(OH)₂Pd(OAc)₂ (10)L6 (5)Et₃NDioxane16064-73[9]
2-Pyridine carboxylic acidArylboronic acidsPd(OAc)₂ (10)L6 (5)Et₃NDioxane16085[9]
4-Pyridine carboxylic acidArylboronic acidsPd(OAc)₂ (10)L6 (5)Et₃NDioxane16082[9]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄-K₃PO₄Dioxane/Water85-95Moderate to Good[16]
2-Cl-PyridinePhenylboronic acidRh-based catalyst---->50[17]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂-None-65-1005-89[15]
6-bromo-2-phenyl-N3-methylimidazo[4,5-b]pyridine4-cyanophenyl boronic acidPd(PPh₃)₄-K₂CO₃Toluene/EthanolMW55[12]

Experimental Protocols & Methodologies

General Procedure for Decarbonylative Suzuki Cross-Coupling of Pyridine Carboxylic Acids[9]

  • To an oven-dried vial, add the pyridine carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), pivalic anhydride (Piv₂O, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), ligand (5 mol%), boric acid (H₃BO₃, 2.0 equiv), and triethylamine (Et₃N, 1.75 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane (to achieve a 0.20 M concentration of the limiting reagent).

  • Seal the vial and place it in a preheated oil bath at 160 °C.

  • Stir the reaction mixture for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Visualizations

Experimental_Workflow reagents 1. Combine Reactants: - Pyridine Carboxylic Acid - Arylboronic Acid - Catalyst & Ligand - Base degas 2. Degas Reaction Mixture (e.g., Ar sparge or Freeze-Pump-Thaw) reagents->degas solvent 3. Add Anhydrous Solvent degas->solvent heat 4. Heat Reaction Mixture (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Workup heat->workup purify 6. Purification (e.g., Column Chromatography) workup->purify product 7. Final Product purify->product

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Troubleshooting_Guide start Low Yield or No Reaction check_catalyst Catalyst Deactivation? start->check_catalyst check_side_reactions Side Reactions Prevalent? start->check_side_reactions check_conditions Suboptimal Conditions? start->check_conditions solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Ensure thorough degassing check_catalyst->solution_catalyst Yes solution_side_reactions Prevent Protodeboronation: - Use anhydrous solvents - Use boronic esters/trifluoroborates Prevent Decarboxylation: - Lower reaction temperature - Protect carboxylic acid as ester check_side_reactions->solution_side_reactions Yes solution_conditions Optimize: - Base (try K₃PO₄) - Solvent (ensure solubility) - Temperature (balance reactivity and side reactions) check_conditions->solution_conditions Yes success Improved Yield solution_catalyst->success solution_side_reactions->success solution_conditions->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Purification of 3-Phenylpyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 3-phenylpyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

Common impurities can arise from unreacted starting materials, byproducts of the synthetic route, and subsequent degradation. Depending on the synthetic method employed, potential impurities may include:

  • Starting Materials: Unreacted 3-amino-2-picoline, phenyl-containing reagents (e.g., phenyllithium, phenylmagnesium bromide), and precursors to the carboxylic acid functionality.

  • Byproducts: Side-reaction products such as over-arylated or incompletely carboxylated species.

  • Solvents and Reagents: Residual solvents and coupling agents used in the synthesis.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

Purity can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is often suitable for the analysis of aromatic carboxylic acids. Additionally, spectroscopic methods such as ¹H NMR and ¹³C NMR can help identify the presence of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent was used.Gradually add more of the hot solvent. If the compound still does not dissolve, consider a more polar solvent or a solvent mixture. For instance, an ethanol/water mixture can be effective.[1]
Oiling out occurs upon cooling. The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent at room temperature.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, the solvent may be inappropriate. Consider a less polar solvent or a solvent/anti-solvent system.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of the product from impurities. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities.
The compound does not move from the baseline. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
The compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the spot/band. The compound is interacting too strongly with the stationary phase (silica gel is acidic), or the sample is overloaded.Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to suppress ionization and reduce tailing. Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. A common solvent system for the recrystallization of a similar compound, 3-fluoropyridine-2-carboxylic acid, is an ethanol-water mixture.[1]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution gently on a hot plate.

  • Gradually add hot deionized water to the solution until it becomes slightly cloudy.

  • Add a few drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography of this compound

This protocol provides a general procedure for purification by column chromatography. The selection of the mobile phase should be guided by prior TLC analysis. For the related compound 3-phenylpyridine, a mixture of hexane and ethyl acetate is a common eluent on a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables summarize typical data that should be recorded during the purification process to assess its effectiveness.

Table 1: Recrystallization Data

ParameterBefore PurificationAfter Purification
Appearance e.g., Off-white to yellow powdere.g., White crystalline solid
Purity (by HPLC) e.g., 85%e.g., >98%
Yield (%) N/Ae.g., 75%
Melting Point (°C) e.g., 175-180e.g., 181-183

Table 2: Column Chromatography Data

ParameterValue
Stationary Phase Silica Gel
Mobile Phase e.g., Hexane:Ethyl Acetate (7:3)
Purity of Combined Fractions (by HPLC) >99%
Yield (%) e.g., 85%

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery Sol_NoCrystals Solution: - Concentrate Solution - Change Solvent NoCrystals->Sol_NoCrystals Cause: Not Saturated Sol_OilingOut Solution: - Reheat and Add Solvent - Slow Cooling - Seed Crystals OilingOut->Sol_OilingOut Cause: Supersaturated Sol_LowRecovery Solution: - Use Minimal Hot Solvent - Ensure Thorough Cooling LowRecovery->Sol_LowRecovery Cause: Too Soluble

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Phenylpyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 3-phenylpyridine-2-carboxylic acid in their reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in many common organic solvents?

A1: The poor solubility of this compound is primarily due to its molecular structure. It contains a polar carboxylic acid group and a relatively nonpolar phenylpyridine backbone.[1][2][3] This combination of a hydrophilic group (carboxylic acid) and a large hydrophobic group (phenylpyridine) limits its solubility in a wide range of solvents.[1] The carboxylic acid group can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to disrupt with solvent molecules.

Q2: What are the initial steps to consider when facing solubility issues with this compound?

A2: A systematic approach is recommended. Start by selecting a suitable solvent or solvent system. If the compound remains insoluble, consider pH adjustment or the use of co-solvents. Gentle heating can also be an effective initial step to improve dissolution.[4]

Q3: How can I choose an appropriate solvent for my reaction involving this compound?

A3: The choice of solvent will depend on the specific reaction conditions. For reactions where the carboxylic acid needs to be reactive, polar aprotic solvents like DMSO and DMF are often good starting points, as they can disrupt the hydrogen bonding of the carboxylic acid.[3] For reactions requiring nonpolar conditions, you might need to consider derivatization of the carboxylic acid to improve solubility.

Q4: Can temperature be used to increase the solubility of this compound?

A4: Yes, increasing the temperature of the solvent can significantly increase the solubility of this compound.[2][4] However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, reagents, and products.[4]

Troubleshooting Guides

Issue 1: The compound does not dissolve in the chosen reaction solvent.

This guide provides a step-by-step approach to address the poor solubility of this compound.

G cluster_0 Troubleshooting Workflow start Start: Poor Solubility Observed solvent Attempt Dissolution in Primary Solvent start->solvent heat Apply Gentle Heating solvent->heat If insoluble success Success: Proceed with Reaction solvent->success If soluble cosolvent Add a Co-solvent heat->cosolvent If still insoluble heat->success If soluble ph_adjust Adjust pH (for protic solvents) cosolvent->ph_adjust If still insoluble cosolvent->success If soluble derivatize Consider Derivatization ph_adjust->derivatize If still insoluble or incompatible ph_adjust->success If soluble derivatize->success fail Consult Further Resources derivatize->fail If not feasible

Caption: Troubleshooting workflow for poor solubility.

Detailed Steps:

  • Solvent Selection: Begin by attempting to dissolve this compound in your primary reaction solvent.

  • Heating: If solubility is poor, gently heat the mixture while stirring.[4] Monitor the dissolution. Ensure the temperature is well below the boiling point of the solvent and does not degrade any reaction components.

  • Co-solvent Addition: If heating is ineffective, add a co-solvent in small increments (e.g., 5-10% of the total volume).[4] For primarily nonpolar solvents, a polar aprotic co-solvent like DMF or DMSO can be beneficial. For aqueous solutions, alcohols like methanol or ethanol can be used.[4]

  • pH Adjustment (for aqueous or protic media): The solubility of carboxylic acids in aqueous or protic solvents can often be dramatically increased by raising the pH.[4] Adding a base will deprotonate the carboxylic acid to form the more soluble carboxylate salt.[4]

  • Derivatization: If the above methods are unsuccessful or incompatible with your reaction conditions, consider converting the carboxylic acid to a more soluble derivative, such as an ester or an amide.[4][5]

Issue 2: The reaction yield is low despite achieving dissolution.

Low yields can sometimes be attributed to incomplete dissolution or precipitation of the starting material during the reaction.

Troubleshooting Steps:

  • Monitor Solubility Throughout: Periodically check the reaction mixture to ensure the this compound remains dissolved. If precipitation is observed, you may need to adjust the solvent system or temperature.

  • Consider a More Solubilizing Derivative: Even if initial dissolution is achieved, the starting material might not be sufficiently available for the reaction. Converting the carboxylic acid to a more soluble ester or activated ester could improve reaction kinetics and yield.[5]

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[4]Simple, effective in protic solvents.Not suitable for all reaction types; the chosen base must be compatible with other reagents.[4]
Co-solvent Systems A mixture of solvents can enhance overall solubility.[4]Versatile, can be tailored to specific reactions.The optimal solvent ratio needs empirical determination.[4]
Heating Increased kinetic energy helps overcome the crystal lattice energy.[4]Simple and often effective.Requires careful temperature control to avoid degradation of reactants or products.[4]
Derivatization Converting the carboxylic acid to a less polar and more soluble functional group (e.g., ester).[4]Can significantly improve solubility in organic solvents.Adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is suitable for reactions in aqueous or protic media.

  • Suspend this compound in the chosen protic solvent.

  • Slowly add a suitable base (e.g., sodium hydroxide, potassium carbonate) dropwise while monitoring the pH of the mixture.

  • Continue adding the base with stirring until the solid completely dissolves. A pH of 1.5-2 units above the pKa of the carboxylic acid is generally recommended for complete deprotonation.[4]

  • Caution: Ensure the chosen base is compatible with your reaction conditions and does not interfere with other reagents.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol is applicable to a wide range of reaction conditions.

  • Attempt to dissolve this compound in your primary reaction solvent.

  • If solubility is poor, add a co-solvent in which the compound is known to be more soluble (e.g., DMF, DMSO) in small increments (5-10% of the total volume) with vigorous stirring.[4]

  • Gentle heating or sonication can be used to aid dissolution.

  • Observe for complete dissolution. The optimal solvent ratio will need to be determined empirically for your specific reaction.

Protocol 3: Derivatization to an Ester

This protocol improves solubility in organic solvents by converting the carboxylic acid to a methyl ester.

G cluster_1 Esterification Workflow start Start: this compound reagents Add SOCl₂ or (COCl)₂ in DCM start->reagents intermediate Formation of Acyl Chloride reagents->intermediate methanol Add Methanol intermediate->methanol product Methyl 3-phenylpyridine-2-carboxylate methanol->product

Caption: Workflow for ester derivatization.

  • Suspend this compound in an anhydrous solvent such as dichloromethane (DCM).

  • Add a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by adding methanol to form the methyl ester.

  • The resulting methyl ester will likely have significantly improved solubility in a range of organic solvents.

References

Preventing decarboxylation of 3-phenylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decarboxylation of 3-phenylpyridine-2-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is often thermally initiated and can be catalyzed by acidic or basic conditions, leading to the undesired formation of 3-phenylpyridine. This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to remove.

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The main factors promoting decarboxylation are:

  • Elevated Temperatures: Heat is a major driver for the decarboxylation of picolinic acid and its derivatives.

  • pH: Both acidic and basic conditions can catalyze the decarboxylation process. The reaction rate is often highest at an intermediate pH where a zwitterionic form of the molecule is present.[1]

  • Solvent: The choice of solvent can influence the rate of decarboxylation. Polar protic solvents, like water, can facilitate the reaction by stabilizing the transition state.

Q3: How does the 3-phenyl substituent affect the stability of the molecule?

A3: Substituents at the 3-position of picolinic acid, including both electron-withdrawing and electron-releasing groups, have been shown to accelerate decarboxylation in the acidic form.[2][3] This is thought to be due to steric hindrance, where the substituent interferes with the coplanarity of the carboxyl group and the pyridine ring, weakening the C-C bond and facilitating its cleavage.[2][3]

Troubleshooting Guide: Unwanted Decarboxylation

Symptom Possible Cause Suggested Solution
Low yield of this compound and presence of 3-phenylpyridine in product mixture. Reaction temperature is too high.- Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider extending the reaction time. - If possible, perform the reaction at or below room temperature.
Significant decarboxylation observed during aqueous workup. pH of the aqueous solution is promoting decarboxylation.- Maintain a neutral pH during extraction and washing steps. - Use buffered solutions to control the pH. - Minimize the time the compound is in an aqueous solution.
Product degradation during purification by distillation. The compound is thermally labile and decarboxylates at its boiling point.- Avoid purification by distillation. - Utilize alternative purification methods such as crystallization from a suitable solvent system at low temperatures or column chromatography at room temperature.
Decarboxylation occurs during storage. Improper storage conditions.- Store the compound in a cool, dry place, away from light. - Keep the container tightly sealed to protect from moisture and atmospheric CO₂.

Quantitative Data on Decarboxylation Rates

Substituent at 3-Position Temperature (°C) pH First-Order Rate Constant (k, s⁻¹)
H (Picolinic Acid)150~1~5 x 10⁻⁷
Methyl150~1~1 x 10⁻⁷
Benzoyl 150 1.22 4.5 x 10⁻⁴
Bromo95~1~1 x 10⁻⁵
Nitro950.3> 1 x 10⁻⁴

Note: The 3-benzoyl substituent is electronically and sterically similar to a 3-phenyl substituent, suggesting that this compound is likely to have a comparable susceptibility to decarboxylation under acidic conditions at elevated temperatures.

Experimental Protocols to Minimize Decarboxylation

1. General Handling and Storage Protocol:

  • Storage: Store this compound in a tightly sealed container in a refrigerator (+4°C). Protect from light and moisture.

  • Handling: Minimize exposure to ambient air and moisture. Use in a well-ventilated area or a fume hood.

2. Protocol for a Reaction Involving this compound:

  • Reaction Setup:

    • Charge the reaction vessel with this compound and a suitable anhydrous, aprotic solvent (e.g., THF, Dioxane).

    • If a base is required, consider using a non-nucleophilic organic base and add it at a low temperature (e.g., 0°C).

    • If the reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.

  • Workup:

    • Cool the reaction mixture to room temperature or below before quenching.

    • If an aqueous workup is necessary, use pre-chilled, pH-neutral water or a buffered solution.

    • Perform extractions quickly and efficiently to minimize contact time with the aqueous phase.

    • Dry the organic layer thoroughly with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals. If the compound is soluble at room temperature, consider cooling the solution in an ice bath or refrigerator.

    • Column Chromatography: Perform chromatography on silica gel or another suitable stationary phase at room temperature. Use a non-polar to moderately polar eluent system to move the compound down the column efficiently.

Visual Guides

Decarboxylation_Pathway cluster_0 Decarboxylation of this compound 3-Phenylpyridine-2-carboxylic_Acid This compound Zwitterionic_Intermediate Zwitterionic Intermediate 3-Phenylpyridine-2-carboxylic_Acid->Zwitterionic_Intermediate Heat / H⁺ 3-Phenylpyridine 3-Phenylpyridine Zwitterionic_Intermediate->3-Phenylpyridine -CO₂ CO2 CO₂ Zwitterionic_Intermediate->CO2 Experimental_Workflow cluster_1 Workflow to Minimize Decarboxylation Start Start: Reaction Setup Low_Temp Low Temperature Reaction Start->Low_Temp Neutral_pH Neutral pH Workup Low_Temp->Neutral_pH Non_Thermal_Purification Non-Thermal Purification (Crystallization/Chromatography) Neutral_pH->Non_Thermal_Purification Final_Product Stable Final Product Non_Thermal_Purification->Final_Product

References

Validation & Comparative

Comparing the efficacy of different synthetic routes to 3-phenylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-phenylpyridine-2-carboxylic acid, a key structural motif in various pharmacologically active compounds, can be achieved through several distinct synthetic pathways. This guide provides a comparative analysis of three prominent methods: Palladium-Catalyzed Suzuki-Miyaura Coupling, Directed C-H Arylation, and a Lithiation-Carboxylation sequence. The efficacy of each route is evaluated based on reaction yield, conditions, and procedural complexity, supported by experimental data to inform the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiencies and operational parameters.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Directed C-H ArylationRoute 3: Lithiation and Carboxylation of 3-Phenylpyridine
Starting Materials 3-Bromo-2-pyridinecarboxylic acid, Phenylboronic acid2-Pyridinecarboxylic acid, Bromobenzene3-Phenylpyridine, n-Butyllithium, Carbon dioxide
Key Reagents Pd(PPh₃)₄, K₂CO₃Pd(OAc)₂, K₂CO₃, Pivolic AcidDry ice
Solvent 1,4-Dioxane/WaterDMATHF/Diethylether
Temperature 100 °C120 °C-78 °C to room temperature
Reaction Time 12-24 hours16 hours2-4 hours
Typical Yield Good (estimated 70-85%)High (reported up to 85%)[1][2][3]Moderate to Good (estimated 50-70%)
Scalability Readily scalablePotentially scalable, catalyst loading may need optimizationScalable, requires stringent anhydrous and inert conditions
Advantages Well-established, reliable, good functional group tolerance.Atom-economical, avoids pre-functionalization of the pyridine ring.[1][2][3]Utilizes a readily available starting material (3-phenylpyridine).
Disadvantages Requires pre-functionalized starting material (halopyridine).Requires a directing group and specific catalyst system.Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions.

Experimental Protocols and Methodologies

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This widely-used cross-coupling reaction involves the palladium-catalyzed reaction of a halo-pyridine derivative with a boronic acid.[4] For the synthesis of this compound, this route would typically start from 3-bromo-2-pyridinecarboxylic acid.

Experimental Protocol:

  • To a reaction vessel is added 3-bromo-2-pyridinecarboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added.

  • A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with 1 M HCl to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Directed C-H Arylation

This modern approach offers a more atom-economical synthesis by directly coupling a C-H bond of the pyridine ring with an aryl halide. The carboxylic acid group at the 2-position acts as a directing group, facilitating the regioselective arylation at the C-3 position.[1][2][3]

Experimental Protocol:

  • To a sealable reaction tube is added 2-pyridinecarboxylic acid (1.0 mmol), bromobenzene (1.5 mmol), palladium(II) acetate (0.05 mmol), potassium carbonate (2.0 mmol), and pivalic acid (0.5 mmol).

  • The tube is evacuated and backfilled with an inert gas.

  • Dimethylacetamide (DMA, 5 mL) is added.

  • The tube is sealed and the reaction mixture is heated to 120 °C for 16 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 3: Lithiation and Carboxylation of 3-Phenylpyridine

This route involves the deprotonation of 3-phenylpyridine at the 2-position using a strong base, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

Experimental Protocol:

  • A solution of 3-phenylpyridine (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 1-2 hours.

  • The reaction is then quenched by pouring it over an excess of crushed dry ice.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with diethyl ether to remove any unreacted 3-phenylpyridine.

  • The aqueous layer is acidified with 1 M HCl to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to give this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Suzuki_Miyaura_Coupling start 3-Bromo-2-pyridinecarboxylic Acid + Phenylboronic Acid reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 100 °C start->reagents Coupling workup Acidification & Filtration reagents->workup Work-up product This compound workup->product

Caption: Workflow for Suzuki-Miyaura Coupling.

CH_Arylation start 2-Pyridinecarboxylic Acid + Bromobenzene reagents Pd(OAc)₂, K₂CO₃, Pivolic Acid DMA, 120 °C start->reagents Arylation workup Extraction & Purification reagents->workup Work-up product This compound workup->product Lithiation_Carboxylation start 3-Phenylpyridine lithiation n-BuLi, THF -78 °C start->lithiation Lithiation carboxylation CO₂ (Dry Ice) lithiation->carboxylation Carboxylation workup Acidic Work-up carboxylation->workup product This compound workup->product

References

Structure-activity relationship (SAR) studies of 3-phenylpyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-phenylpyridine-2-carboxylic acid derivatives reveals their potential across different therapeutic areas, primarily as anticancer agents and enzyme inhibitors. Structure-activity relationship (SAR) studies demonstrate that modifications to the phenyl and pyridine rings, as well as the carboxylic acid group, significantly influence their biological activity and selectivity. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

A notable example of a this compound derivative with anticancer properties is Ro 41-4439. This compound has been identified as a novel cell cycle inhibitor with significant selectivity for cancer cells over normal proliferating cells.[1] Limited SAR studies on analogues of Ro 41-4439 have shown that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent compounds.[1] The cytotoxic mechanism of Ro 41-4439 involves the induction of mitotic cell cycle arrest, which is followed by apoptosis.[1] In vivo studies in nude mice with mammary tumor xenografts showed that treatment with well-tolerated doses of the compound resulted in a 73% inhibition of tumor growth.[1]

Comparative Antiproliferative Activity
CompoundModificationCell LineIC50 (µM)Selectivity vs. Normal Cells
Ro 41-4439Lead CompoundBroad panel of human cancer cellsLow micromolar>10-fold

Note: Specific IC50 values for a range of analogs were not available in the provided search results. Further detailed SAR studies would be required to populate this table comprehensively.

Experimental Protocols

Cell-Based Antiproliferative Assay:

  • Human cancer cell lines and proliferating normal human cells are seeded in microtiter plates.

  • Cells are exposed to serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Cell Cycle Analysis:

  • Cancer cells are treated with the test compound at its approximate IC50 concentration for various time points.

  • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Apoptosis Assay:

  • Apoptosis induction can be assessed by various methods, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry.

  • Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

  • Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow

cluster_workflow Experimental Workflow for Anticancer Screening Start Start: 3-Phenylpyridine-2-carboxylic Acid Derivatives Library Screening Cell-Based Screening vs. Cancer & Normal Cells Start->Screening Hit_ID Hit Identification: (e.g., Ro 41-4439) Screening->Hit_ID SAR SAR Studies: Analog Synthesis Hit_ID->SAR Potency Potency & Selectivity Determination (IC50) SAR->Potency Mechanism Mechanism of Action: Cell Cycle Analysis, Apoptosis Assays Potency->Mechanism In_Vivo In Vivo Efficacy: (e.g., Xenograft Models) Mechanism->In_Vivo

Caption: Workflow for the identification and characterization of anticancer this compound derivatives.

cluster_pathway Proposed Mechanism of Action Compound 3-Phenylpyridine-2-carboxylic Acid Derivative (e.g., Ro 41-4439) Mitosis Mitotic Arrest Compound->Mitosis Inhibits Cell Cycle Progression Apoptosis Apoptosis Mitosis->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Signaling pathway for cytotoxicity induced by Ro 41-4439.

Enzyme Inhibitory Activity of this compound Derivatives

Derivatives of 3-phenylpyridine have also been investigated as inhibitors of enzymes such as xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia.[2] SAR studies in this area have led to the development of potent dual inhibitors.

Comparative Inhibitory Activity against XOR and URAT1
CompoundModificationsXOR IC50 (µM)URAT1 IC50 (µM)
Febuxostat Reference XOR Inhibitor0.008 ± 0.000-
Benzbromarone Reference URAT1 Inhibitor-27.04 ± 2.55
I7 Initial Hit0.037 ± 0.001546.70 ± 32.60
II11 Optimized DerivativeImproved ActivityImproved Activity
II15 Optimized Derivative0.006 ± 0.00012.90 ± 2.30

Data extracted from a study on dual inhibitors of XOR and URAT1.[2]

Experimental Protocols

Xanthine Oxidase (XO) Inhibition Assay:

  • The assay is typically performed in a phosphate buffer solution.

  • Xanthine oxidase enzyme is pre-incubated with various concentrations of the test compounds.

  • The enzymatic reaction is initiated by adding the substrate, xanthine.

  • The rate of uric acid formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm).

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

URAT1 Inhibition Assay:

  • A cell-based assay using cells stably expressing the human URAT1 transporter (e.g., HEK293 cells) is commonly used.

  • The cells are incubated with a radiolabeled substrate of URAT1 (e.g., [14C]uric acid) in the presence and absence of test compounds.

  • After incubation, the cells are washed to remove the extracellular substrate.

  • The intracellular radioactivity is measured using a scintillation counter to determine the uptake of the substrate.

  • The inhibitory effect of the compounds on URAT1-mediated uric acid uptake is calculated, and the IC50 values are determined.

Experimental Workflow

cluster_workflow_enzyme Workflow for Developing Dual XOR/URAT1 Inhibitors Start Virtual Screening & Hit Identification Docking Molecular Docking with XOR & URAT1 Start->Docking Design Design of 3-Phenylpyridine Derivatives Docking->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Assays: XOR & URAT1 Inhibition (IC50) Synthesis->In_Vitro SAR SAR Analysis & Optimization In_Vitro->SAR SAR->Design In_Vivo In Vivo Studies: (e.g., Hyperuricemia Mouse Model) SAR->In_Vivo

Caption: A typical workflow for the design and evaluation of this compound derivatives as enzyme inhibitors.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent and selective therapeutic agents. As demonstrated, derivatives have shown significant promise as both anticancer drugs and enzyme inhibitors. The antiproliferative activity appears to be mediated through cell cycle arrest and apoptosis, while the enzyme inhibitory effects are directed towards specific targets like XOR and URAT1. The SAR for these derivatives highlights the importance of specific substitutions on both the phenyl and pyridine rings in determining their biological activity. Further exploration of this chemical space is likely to yield even more potent and selective drug candidates.

References

Purity Analysis of Synthesized 3-Phenylpyridine-2-Carboxylic Acid: A Comparative Guide to HPLC and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 3-phenylpyridine-2-carboxylic acid, a key building block in various pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is typically employed, separating the target compound from its impurities based on differences in their polarity.

Experimental Protocol: Reverse-Phase HPLC Method

A generalized reverse-phase HPLC method for the analysis of this compound is detailed below. Optimization may be required based on the specific impurity profile of the synthesized batch.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent, such as a mixture of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile), to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Purity Calculation:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

Understanding the synthetic route is crucial for identifying potential impurities. A plausible synthesis of this compound may involve a Suzuki coupling between a protected 3-bromopyridine-2-carboxylic acid derivative and phenylboronic acid. Potential impurities could include:

  • Starting Materials: Unreacted 3-bromopyridine-2-carboxylic acid and phenylboronic acid.

  • Intermediates: Incomplete deprotection of the carboxylic acid.

  • Byproducts: Homocoupling of phenylboronic acid (biphenyl) or isomers formed during the synthesis.

  • Reagents and Solvents: Residual catalysts, bases, and solvents used in the reaction and purification steps.

A well-developed HPLC method should be able to resolve the main peak from all these potential impurities.

Comparison of Analytical Techniques for Purity Analysis

While HPLC is the predominant method, other techniques can provide valuable and often complementary information regarding the purity of this compound.

Table 2: Comparison of Analytical Techniques for Purity Determination

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)Quantitative NMR (qNMR)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase.Partitioning of the analyte between a liquid mobile phase and a solid stationary phase on a plate.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for carboxylic acids.Primarily a qualitative or semi-quantitative technique for rapid screening.Applicable to any soluble compound with NMR-active nuclei. A primary ratio method that can provide purity without a specific reference standard.[1][2]
Advantages High resolution, high sensitivity, excellent quantitation, and well-established methodology.[3]High efficiency and sensitivity for volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for identification.[4]Simple, rapid, and cost-effective for monitoring reaction progress and identifying the number of components in a mixture.[5][6][7][8]Provides structural confirmation and quantitative data simultaneously. Can detect non-chromophoric impurities. Does not require identical reference standards for quantification.[9][10]
Limitations Requires a chromophore for UV detection. Impurities without a chromophore may not be detected.The compound must be volatile and thermally stable. Carboxylic acids often require derivatization to increase volatility.Lower resolution and sensitivity compared to HPLC and GC. Quantification is less accurate.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate quantification in complex mixtures. Requires specialized equipment and expertise.

Visualizing the Workflow and Method Comparison

Experimental Workflow for HPLC Purity Analysis

Figure 1. Experimental Workflow for HPLC Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for determining the purity of synthesized this compound using HPLC.

Logical Relationships of Purity Assessment Methods

Figure 2. Comparison of Purity Assessment Methodologies cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Purity Purity Assessment of This compound HPLC HPLC (High Resolution, Quantitative) Purity->HPLC Primary Method GC GC (Volatile Impurities) Purity->GC Complementary for Volatiles TLC TLC (Rapid Screening) Purity->TLC In-process Control qNMR qNMR (Absolute Quantification, Structural Info) Purity->qNMR Orthogonal Method

Caption: A diagram illustrating the roles of different analytical techniques in the comprehensive purity assessment of the target compound.

Conclusion

The purity analysis of synthesized this compound is paramount for its application in research and development. HPLC stands out as the primary and most robust method for quantitative purity determination due to its high resolution and sensitivity. However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. Quantitative NMR (qNMR) offers the significant advantage of providing absolute quantification without the need for a specific reference standard, along with valuable structural information. GC is a useful complementary technique for detecting volatile impurities, while TLC serves as a rapid and economical tool for in-process monitoring. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of development, the nature of expected impurities, and the desired level of accuracy.

References

In Vitro vs. In Vivo Efficacy of 3-Phenylpyridine-2-Carboxylic Acid Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of 3-phenylpyridine-2-carboxylic acid analogs as potential anticancer agents. The data presented herein is compiled from preclinical studies to offer insights into the translation of early-stage laboratory findings to whole-organism efficacy.

Executive Summary

Derivatives of this compound have emerged as a promising class of small molecules with potent antiproliferative properties. This guide focuses on the comparative analysis of a key analog, Ro 41-4439 , and other related pyridine derivatives. In vitro, these compounds demonstrate low micromolar efficacy in inhibiting cancer cell growth, primarily through the induction of mitotic arrest and subsequent apoptosis. In vivo studies in xenograft models have corroborated these findings, showing significant tumor growth inhibition. The primary mechanism of action for many of these pyridine-based compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for Ro 41-4439 and other relevant pyridine-based anticancer agents.

Table 1: In Vitro Antiproliferative Activity of this compound Analogs and Related Pyridine Derivatives

Compound/AnalogCancer Cell Line(s)Assay TypeIC50 / ActivityReference
Ro 41-4439 Broad panel of human cancer cell linesProliferation AssayLow micromolar activity[1]
Compound VI HepG-2, HCT-116, MCF-7Tubulin Polymerization InhibitionIC50 = 8.92 nM[1][2]
Compound 10t HeLa, MCF-7, SGC-7901Antiproliferative (MTT)IC50 = 0.19 - 0.33 µM[3]
Compound 4g MCF-7, MDA-MB-231, HCT-116AntiproliferativeIC50 = 3.02 µM (MCF-7)[4]
Compound 5b MCF-7AntiproliferativeIC50 = 38.37 nM

Table 2: In Vivo Efficacy of this compound Analog Ro 41-4439

CompoundAnimal ModelTumor ModelAdministration RouteDosing ScheduleKey FindingsReference
Ro 41-4439 Nude MiceMammary Tumor Xenograft (MDA-MB-435)Not SpecifiedFour-week treatment73% inhibition of tumor growth[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.

  • Data Analysis: The rate of tubulin polymerization is calculated, and the IC50 value for inhibition is determined.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse model.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., Ro 41-4439) is administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, oral). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.

Mandatory Visualizations

Signaling Pathway of Mitotic Arrest Induced by this compound Analogs

The following diagram illustrates the proposed mechanism of action for this compound analogs that lead to mitotic arrest and apoptosis. These compounds are believed to act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint, G2/M phase cell cycle arrest, and ultimately, apoptosis.

G Proposed Signaling Pathway of this compound Analogs cluster_0 Cellular Effects 3-Phenylpyridine-2-Carboxylic_Acid_Analog This compound Analog Tubulin_Dimer αβ-Tubulin Dimer 3-Phenylpyridine-2-Carboxylic_Acid_Analog->Tubulin_Dimer Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 3-Phenylpyridine-2-Carboxylic_Acid_Analog->Microtubule_Polymerization Inhibits Tubulin_Dimer->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle_Formation->Spindle_Assembly_Checkpoint Disruption leads to G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

Experimental Workflow: From In Vitro Screening to In Vivo Efficacy

The diagram below outlines the typical workflow for the preclinical evaluation of novel anticancer compounds like this compound analogs.

G Preclinical Evaluation Workflow cluster_1 Experimental Stages In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_of_Action Lead_Compound_Selection Lead Compound Selection Mechanism_of_Action->Lead_Compound_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Model) Lead_Compound_Selection->In_Vivo_Efficacy Data_Analysis Data Analysis and Comparison In_Vivo_Efficacy->Data_Analysis

Caption: A typical workflow for preclinical anticancer drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-phenylpyridine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 3-phenylpyridine-2-carboxylic acid is a critical component of laboratory safety protocols. Adherence to proper disposal procedures is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile and Safety Summary

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Skin Irritation May cause skin irritation.Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through an approved hazardous waste management service. Disposing of this chemical down the drain or in regular trash is strictly prohibited.

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]

  • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, strong reducing agents, acids, or bases.[1] If the waste is mixed with other chemicals, consult your institution's Environmental Health & Safety (EHS) department for guidance on mixed waste disposal.[4]

2. Waste Collection and Containment:

  • Collect this compound waste in a designated, compatible, and clearly labeled container.[4]

  • The container must be leak-proof and have a secure, sealable lid.[4] It should be made of a material chemically resistant to pyridine compounds.

  • Ensure the exterior of the waste container is clean and free of contamination.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste".[4]

  • Include the full chemical name: "this compound".[4]

  • Indicate the associated hazards (e.g., "Harmful," "Irritant," "Harmful to Aquatic Life").[4]

  • Note the date when waste was first added to the container.[4]

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

  • The storage area should be away from incompatible materials.[4]

  • Secondary containment is recommended to manage potential leaks.[4]

5. Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Complete and file all necessary waste disposal records as required by your institution.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

EmergencyProcedure
Spill For small spills, absorb with an inert, non-combustible material like vermiculite or sand.[4] For larger spills, evacuate the area and contact your institution's EHS department immediately.[4] Ensure adequate ventilation and avoid generating dust.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] An emergency eyewash station should be readily accessible.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

Disposal Workflow

G cluster_prep Waste Preparation cluster_storage Storage cluster_disposal Disposal A Generate 3-phenylpyridine- 2-carboxylic Acid Waste C Is waste mixed with other chemicals? A->C B Segregate Waste into a Dedicated Container E Label Container: 'Hazardous Waste' 'this compound' Hazards and Date B->E C->B No D Consult EHS for Mixed Waste Disposal C->D Yes F Store in a Designated, Well-Ventilated, Secure Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Complete and File Waste Disposal Records G->H I Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 3-Phenylpyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-phenylpyridine-2-carboxylic acid, a compound requiring careful management in a laboratory setting.

Hazard Summary and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield used in combination with goggles.[1][3]To protect against splashes and dust, preventing serious eye damage.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant apron.[1][3][5]To prevent skin contact, which can cause irritation.[1][6]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[1][2][3]To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[1][2]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2]To prevent ingestion and contamination of personal items.

Experimental Protocol: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial to minimize risk and ensure environmental compliance. The following protocol outlines the necessary steps.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[1][7]

  • Ensure that an eyewash station and a safety shower are readily accessible.[4][8]

  • Prepare all necessary equipment and label all containers before starting work.

2. Handling the Compound:

  • Don the appropriate PPE as specified in Table 1.

  • When weighing or transferring the solid, do so in a manner that minimizes dust formation.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1][4]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Do not let the chemical enter drains.

4. Waste Disposal:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[8]

  • Collect all waste in a designated, clearly labeled, and sealed container.[8] The label should include "Hazardous Waste" and the chemical name.[8]

  • Store the waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by an approved waste management service.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_weigh Weigh/Transfer Compound prep_ppe->handle_weigh prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp handle_store Store Securely handle_exp->handle_store cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Exposure Occurs handle_exp->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Arrange EHS Disposal cleanup_waste->cleanup_dispose emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->prep_ppe Follow First Aid

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenylpyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-phenylpyridine-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.